4-Methylisoquinoline-5-sulfonyl chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
4-methylisoquinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-5-12-6-8-3-2-4-9(10(7)8)15(11,13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXVHTVZWRBEBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573241 | |
| Record name | 4-Methylisoquinoline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194032-16-1 | |
| Record name | 4-Methylisoquinoline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylisoquinoline-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methylisoquinoline-5-sulfonyl chloride chemical properties
An In-depth Technical Guide on 4-Methylisoquinoline-5-sulfonyl chloride
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety protocols for this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a heterocyclic organic compound containing an isoquinoline core functionalized with a methyl group and a sulfonyl chloride group. Its reactive sulfonyl chloride moiety makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceutical agents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂S | [1][2] |
| Molecular Weight | 241.69 g/mol | [2] |
| CAS Number | 194032-16-1 | [2][3] |
| Purity | Typically ≥95.0% | [2] |
| InChI Key | JHXVHTVZWRBEBJ-UHFFFAOYSA-N | [2] |
| Canonical SMILES | Cc1cncc2cccc(S(=O)(=O)Cl)c12 | [3] |
| Appearance | Likely a solid, as related compounds are powders or solids. | [4][5] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and reactive towards water.[5][6] |
Spectral and Analytical Data
While specific spectra for this compound are not publicly available, characteristic analytical data can be inferred from the analysis of similar sulfonyl chloride compounds.[7]
| Technique | Expected Characteristics |
| ¹H NMR | Protons on the isoquinoline ring adjacent to the electron-withdrawing sulfonyl chloride group are expected to show a downfield chemical shift.[7] The methyl group would appear as a singlet in the aliphatic region. |
| ¹³C NMR | The carbon atom attached to the sulfonyl chloride group will be significantly deshielded. A full spectrum of signals corresponding to the ten carbon atoms of the isoquinoline ring and the methyl group would be expected. |
| Infrared (IR) | Strong characteristic absorption bands are expected for the sulfonyl chloride group in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[7] |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern (A+2 peak) due to the presence of the ³⁷Cl isotope.[7] |
Reactivity and Chemical Behavior
The primary site of reactivity is the sulfonyl chloride group, which is a good leaving group and readily undergoes nucleophilic substitution.
-
Reaction with Nucleophiles : It reacts with primary and secondary amines to form stable sulfonamides and with alcohols to form sulfonate esters.[6][8] These reactions are typically conducted in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[8]
-
Moisture Sensitivity : The compound is moisture-sensitive and hydrolyzes in the presence of water.[9] This reaction liberates acidic gases.[4]
-
Role as an Intermediate : Its reactivity makes it a key building block in medicinal chemistry. The analogous compound, 4-fluoroisoquinoline-5-sulfonyl chloride, is a crucial intermediate in the synthesis of Ripasudil, a Rho kinase inhibitor used for treating glaucoma.[5] This suggests a similar potential for this compound in the development of kinase inhibitors and other therapeutic agents.
Figure 1. General reactivity of this compound with nucleophiles.
Experimental Protocols: Synthesis
Proposed Synthesis Workflow:
-
Sulfonation : The starting material, 4-methylisoquinoline, is reacted with a sulfonating agent such as sulfuric anhydride (SO₃), potentially in the presence of sulfuric acid, to form the intermediate 4-methylisoquinoline-5-sulfonic acid.[10][12]
-
Halogenation : Without isolating the sulfonic acid intermediate, a halogenating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is added to the reaction mixture.[10][12] This converts the sulfonic acid group into the desired sulfonyl chloride.
-
Workup and Isolation : The final product is then isolated and purified from the reaction mixture, often involving extraction and crystallization. For related compounds, purification can be achieved by forming an acid-added salt to separate it from positional isomers.[10]
Figure 2. Proposed one-pot synthesis workflow for this compound.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols.
Hazard Profile:
| Hazard Type | Description | Citations |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or inhaled. Fatal if inhaled in high concentrations. | |
| Corrosivity | Causes severe skin burns and eye damage.[4][13] | [4][13] |
| Sensitization | May cause an allergic skin reaction. | |
| Irritation | May cause respiratory irritation. | [4] |
| Reactivity Hazards | Reacts with water, liberating acidic and toxic gases.[4] May be corrosive to metals. |
Handling and Personal Protective Equipment (PPE):
-
Work should be conducted exclusively in a well-ventilated chemical fume hood.[4][9]
-
Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[4][13]
-
Avoid breathing dust, vapors, or mists.[4]
-
Prevent all contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling.[4]
Storage and Incompatibilities:
-
Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[4] Recommended storage is refrigerated (2-8 °C).
-
Inert Atmosphere : Due to its moisture sensitivity, it should be handled and stored under an inert atmosphere, such as nitrogen.[4][9]
-
Incompatible Materials : Keep away from water, strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[4] Do not store in metal containers.
References
- 1. This compound | C10H8ClNO2S | CID 15487110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. acdlabs.com [acdlabs.com]
- 8. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 11. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 12. Buy 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 [smolecule.com]
- 13. biosynth.com [biosynth.com]
Structure Elucidation of 4-Methylisoquinoline-5-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 4-methylisoquinoline-5-sulfonyl chloride, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the plausible synthetic route, and the application of spectroscopic techniques to confirm its molecular structure.
Synthesis of this compound
The synthesis of this compound can be conceptually approached in two main stages: the formation of the 4-methylisoquinoline core, followed by chlorosulfonation.
Synthesis of 4-Methylisoquinoline
A plausible method for the synthesis of 4-methylisoquinoline is the Pomeranz–Fritsch reaction. This reaction involves the acid-catalyzed cyclization of a Schiff base formed from an aminoacetaldehyde acetal and a substituted benzaldehyde.
Experimental Protocol:
-
Schiff Base Formation: 2,2-Diethoxyethanamine is reacted with 2-methylbenzaldehyde in an acidic medium, typically with heating, to form the corresponding Schiff base.
-
Cyclization: The Schiff base intermediate is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and subsequent aromatization to yield 4-methylisoquinoline.
-
Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or distillation.
Chlorosulfonation of 4-Methylisoquinoline
The introduction of the sulfonyl chloride group at the C5 position is achieved through an electrophilic aromatic substitution reaction.
Experimental Protocol:
-
Reaction Setup: 4-Methylisoquinoline is dissolved in a suitable solvent, such as chloroform or dichloromethane, and cooled in an ice bath.
-
Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the cooled solution with vigorous stirring. The reaction is highly exothermic and requires careful temperature control.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Synthesis Workflow
Caption: A workflow diagram illustrating the two-stage synthesis of this compound.
Structure Elucidation via Spectroscopic Methods
The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group and the nitrogen atom in the isoquinoline ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon atom attached to the sulfonyl chloride group (C-5) and the carbons in the vicinity of the nitrogen atom will exhibit characteristic downfield shifts.
| ¹H NMR Data (Predicted, in CDCl₃, 400 MHz) | ¹³C NMR Data (Predicted, in CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| ~2.6 | s, 3H, -CH₃ |
| ~7.6-7.8 | m, 2H, Ar-H |
| ~8.0-8.2 | m, 2H, Ar-H |
| ~9.0 | s, 1H, Ar-H (C1-H) |
Note: Predicted values are based on known data for similar isoquinoline and sulfonyl chloride derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
| IR Absorption Data (Predicted) | |
| Frequency (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching (-CH₃) |
| 1600-1450 | Aromatic C=C and C=N stretching |
| 1380-1370 | Asymmetric SO₂ stretching |
| 1180-1170 | Symmetric SO₂ stretching |
| 700-600 | C-S stretching |
Characteristic strong absorption bands for the sulfonyl chloride group are expected in the regions of 1380-1370 cm⁻¹ and 1180-1170 cm⁻¹[1].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Experimental Protocol:
-
The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.
| Mass Spectrometry Data (Predicted) | |
| m/z | Assignment |
| 241/243 | [M]⁺, Molecular ion peak (showing isotopic pattern for Cl) |
| 206 | [M - Cl]⁺ |
| 142 | [M - SO₂Cl]⁺ |
The molecular ion peak should exhibit a characteristic 3:1 isotopic pattern for the presence of a chlorine atom. Fragmentation would likely involve the loss of the chlorine atom and the entire sulfonyl chloride group.
Structure Elucidation Logic
Caption: A diagram showing the logical progression from a hypothesized structure to a confirmed structure using spectroscopic data.
Conclusion
The structure of this compound can be confidently elucidated through a systematic approach involving a plausible synthesis followed by comprehensive spectroscopic analysis. The combined data from NMR, IR, and MS provide unambiguous evidence for the connectivity of atoms and the presence of key functional groups, thereby confirming the molecular structure. This foundational knowledge is critical for its application in medicinal chemistry and drug development.
References
An In-depth Technical Guide to 4-Methylisoquinoline-5-sulfonyl chloride: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylisoquinoline-5-sulfonyl chloride is a key chemical intermediate, primarily recognized for its role in the synthesis of potent inhibitors of Rho-associated protein kinase (ROCK). This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental methodologies for its synthesis and handling, and an exploration of its significance in the context of ROCK signaling pathways and drug discovery. The information is presented to support researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development.
Physical and Chemical Properties
While specific experimental data for this compound is not widely published, its properties can be inferred from closely related compounds and its chemical structure.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Isoquinoline-5-sulfonyl chloride (unmethylated analog) | 4-Methylbenzylsulfonyl chloride (related structure) |
| Molecular Formula | C₁₀H₈ClNO₂S | C₉H₆ClNO₂S[1] | C₈H₉ClO₂S |
| Molecular Weight | 241.69 g/mol | 227.67 g/mol [1][2] | 204.67 g/mol [3] |
| CAS Number | 194032-16-1[4] | 84468-15-5[2] | 51419-59-1[3] |
| Appearance | White to off-white solid (predicted) | White to Off-White Solid[2] | Solid[3] |
| Melting Point | Data not available | 173-183 °C[2] | 76-80 °C[3] |
| Boiling Point | Data not available | 371.2 ± 17.0 °C (Predicted)[2] | Data not available |
| Solubility | Soluble in DMSO (predicted, with potential for heating) | DMSO (Sparingly, Heated)[2] | Data not available |
| Stability | Moisture sensitive[2] | Moisture Sensitive[2] | Data not available |
Chemical Reactivity and Handling
As a sulfonyl chloride, this compound is a reactive electrophile. The sulfonyl chloride moiety is susceptible to nucleophilic attack, making it a versatile precursor for the synthesis of sulfonamides and sulfonate esters.
Key Reactions:
-
Reaction with Amines: This is the most significant reaction in its application, leading to the formation of sulfonamides. The reaction of this compound with various amines, such as homopiperazine derivatives, is a critical step in the synthesis of ROCK inhibitors like (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P)[5].
-
Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be handled under anhydrous conditions.
Handling and Storage:
Due to its reactivity and potential hazards, this compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (gloves, safety glasses, lab coat). It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation[2].
Experimental Protocols
3.1. Synthesis of this compound
The synthesis can be envisioned as a two-step process starting from 4-methylisoquinoline: sulfonation followed by chlorination.
Step 1: Sulfonation of 4-Methylisoquinoline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 4-methylisoquinoline.
-
Sulfonation: Cool the flask in an ice bath. Slowly add fuming sulfuric acid (oleum) dropwise to the stirred 4-methylisoquinoline, maintaining the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The precipitated 4-methylisoquinoline-5-sulfonic acid is collected by filtration, washed with cold water, and dried.
Step 2: Chlorination of 4-Methylisoquinoline-5-sulfonic acid
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend the dried 4-methylisoquinoline-5-sulfonic acid in an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added.
-
Chlorination: Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction progresses.
-
Work-up: After cooling, carefully remove the excess thionyl chloride under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexanes and ethyl acetate).
3.2. Synthesis of a Sulfonamide Derivative (General Protocol)
-
Reaction Setup: Dissolve this compound in an anhydrous aprotic solvent such as dichloromethane or acetonitrile in a round-bottom flask.
-
Amine Addition: To this solution, add a solution of the desired amine (e.g., (S)-(+)-2-methylhomopiperazine) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude sulfonamide can be purified by column chromatography on silica gel.
Spectroscopic Data (Predicted and from Related Structures)
No specific spectroscopic data for this compound has been identified. However, characteristic signals can be predicted based on its structure and data from similar compounds.
Table 2: Predicted and Representative Spectroscopic Data
| Technique | Predicted/Representative Data for this compound |
| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm. A singlet for the methyl group around 2.5-3.0 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. A signal for the methyl carbon around 20-25 ppm. |
| IR | Characteristic strong S=O stretching bands around 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). C-H stretching for the aromatic and methyl groups. |
| Mass Spec. | A molecular ion peak corresponding to its molecular weight (241.69 g/mol ) with a characteristic isotopic pattern for chlorine. |
Biological Relevance and Signaling Pathways
This compound is a crucial building block for the synthesis of a class of compounds that target the Rho-associated protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton and is involved in a multitude of cellular processes.
The Rho-Kinase (ROCK) Signaling Pathway:
The ROCK signaling pathway is activated by the small GTPase RhoA. Upon activation by various upstream signals, RhoA-GTP binds to and activates ROCK. Activated ROCK then phosphorylates several downstream substrates, leading to various cellular responses.
Caption: The Rho-Kinase (ROCK) signaling pathway.
Significance in Drug Development:
Aberrant ROCK signaling is implicated in various diseases, including hypertension, glaucoma, cancer metastasis, and neurological disorders. Consequently, ROCK inhibitors have emerged as promising therapeutic agents. The this compound scaffold is a cornerstone in the design of potent and selective ROCK inhibitors. For example, H-1152P, a derivative of this scaffold, exhibits a high affinity for ROCK with a Ki value of 1.6 nM[5][6].
Experimental Workflow: Kinase Inhibitor Screening
The evaluation of compounds derived from this compound as potential kinase inhibitors typically follows a structured workflow.
Caption: A typical workflow for kinase inhibitor screening.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery, particularly in the development of ROCK inhibitors. While detailed public data on its specific physical properties are scarce, its chemical behavior and biological relevance are well-established through the extensive research on its derivatives. This guide provides a foundational understanding for researchers working with this compound and highlights its importance in the ongoing efforts to develop novel therapeutics targeting kinase signaling pathways.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. ISOQUINOLINE-5-SULFONYL CHLORIDE price,buy ISOQUINOLINE-5-SULFONYL CHLORIDE - chemicalbook [chemicalbook.com]
- 3. 4-Methylbenzylsulfonyl chloride 96 51419-59-1 [sigmaaldrich.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho激酶抑制剂 The Rho kinase inhibitor, CAS 872543-07-6, is a cell-permeable, highly specific, reversible, potent, and ATP-competitive inhibitor of Rho-associated kinase (ROCK; Ki = 1.6 nM). | Sigma-Aldrich [sigmaaldrich.com]
Unraveling the Core Mechanism: A Technical Guide to 4-Methylisoquinoline-5-sulfonyl Chloride Derivatives as ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of a significant class of kinase inhibitors centered around the 4-methylisoquinoline-5-sulfonyl scaffold. While 4-Methylisoquinoline-5-sulfonyl chloride itself is a reactive intermediate, its core structure is integral to potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). A prime example and a focus of this guide is (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine, commonly known as H-1152P, a highly selective inhibitor of ROCK.[1] This document will detail the molecular mechanism, the implicated signaling pathways, quantitative inhibitory data, and the experimental protocols used to characterize these compounds.
Core Mechanism of Action: Competitive Inhibition of ROCK
Compounds derived from the 4-methylisoquinoline-5-sulfonyl scaffold function primarily as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[1] These serine/threonine kinases, with two main isoforms ROCK1 and ROCK2, are critical effectors of the small GTPase RhoA.[2] The mechanism of inhibition is characterized as ATP-competitive. This means the inhibitor molecule binds to the ATP-binding pocket within the catalytic domain of the ROCK enzyme, preventing the binding of ATP and the subsequent phosphorylation of its downstream substrates.
The inhibition of ROCK activity disrupts the regulation of the actin cytoskeleton. Key downstream effects include:
-
Reduced Phosphorylation of Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which is a key step in promoting actin-myosin contractility and the formation of stress fibers.
-
Activation of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates and inactivates the myosin-binding subunit (MYPT1) of MLCP.[3] By inhibiting ROCK, MLCP remains active, leading to the dephosphorylation of MLC and subsequent cellular relaxation.[3]
This disruption of the actin-myosin contractile machinery underlies the various cellular effects observed with these inhibitors, including changes in cell shape, adhesion, motility, and smooth muscle contraction.[4]
The Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a central regulator of cytoskeletal dynamics. The pathway is initiated by the activation of the small GTPase RhoA, which cycles between an inactive GDP-bound state and an active GTP-bound state. Upon stimulation by upstream signals, guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP, activating RhoA. Activated, GTP-bound RhoA then binds to and activates its downstream effector, ROCK.[2][3] ROCK, in turn, phosphorylates a host of substrates that modulate actin organization and contractility.
Caption: The Rho/ROCK signaling pathway and point of inhibition.
Quantitative Inhibitory Data
The potency and selectivity of 4-methylisoquinoline-5-sulfonyl derivatives are critical for their utility as research tools and potential therapeutics. H-1152P, a key derivative, demonstrates high affinity for ROCK with significant selectivity over other kinases.
| Compound | Target Kinase | Ki (nM) | IC50 (nM) | Reference |
| H-1152P | ROCK | 1.6 | - | [1] |
| H-1152P | ROCK2 | - | 12 | [5][6] |
| H-1152P | Protein Kinase A (PKA) | 630 | 3030 | [1][7] |
| H-1152P | Protein Kinase C (PKC) | 9270 | 5680 | [1][7] |
| H-1152P | Myosin Light-Chain Kinase (MLCK) | 10100 | 28300 | [5] |
| H-1152P | CaMKII | - | 180 | [5][6] |
| H-1152P | Aurora A | - | 745 | [5][6] |
Experimental Protocols
Characterizing the mechanism of action of ROCK inhibitors involves both biochemical and cell-based assays.
Biochemical ROCK Inhibition Assay (ELISA-based)
This protocol describes a non-radioactive, ELISA-based method to quantify ROCK activity and inhibition.
Principle: This assay measures the phosphorylation of a ROCK substrate, such as the Myosin Phosphatase Target subunit 1 (MYPT1), coated on a microplate.[8] A specific antibody that recognizes the phosphorylated form of the substrate is used for detection.
Materials:
-
Microplate pre-coated with recombinant MYPT1
-
Active ROCK enzyme
-
Test inhibitor (e.g., H-1152P)
-
Kinase reaction buffer
-
ATP solution
-
Anti-phospho-MYPT1 antibody
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
Reaction Setup: To the MYPT1-coated wells, add the active ROCK enzyme and the test inhibitor at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Washing: Aspirate the reaction mixture and wash the wells multiple times with a wash buffer to remove unreacted components.
-
Primary Antibody Incubation: Add the anti-phospho-MYPT1 antibody to each well and incubate to allow binding to the phosphorylated substrate.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.
-
Washing: Repeat the washing step.
-
Detection: Add the TMB substrate and incubate until a color change is observed. Stop the reaction by adding the stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of phosphorylated substrate, and thus to the ROCK activity.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Wound Healing (Scratch) Assay
This protocol assesses the effect of a ROCK inhibitor on cell migration, a process highly dependent on cytoskeletal dynamics.
Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time in the presence and absence of the inhibitor.
Materials:
-
Human breast cancer MDA-MB 231 cells (or other suitable migratory cell line)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., H-1152P)
-
Sterile pipette tips (p200) or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate and grow until they form a confluent monolayer.
-
Wound Creation: Using a sterile pipette tip, create a straight scratch or "wound" in the cell monolayer.
-
Washing: Gently wash the wells with fresh medium to remove detached cells.
-
Inhibitor Treatment: Add fresh medium containing the test inhibitor at various concentrations to the wells. Include a vehicle control.
-
Image Acquisition (Time 0): Immediately after adding the inhibitor, capture images of the scratch in each well at defined locations.
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Image Acquisition (Time X): At regular intervals (e.g., 12, 24, 48 hours), capture images of the same locations as at Time 0.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each condition. Compare the rate of wound closure in the inhibitor-treated groups to the control group.
Caption: Workflow for an in vitro ROCK kinase inhibition assay.
References
- 1. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
4-Methylisoquinoline-5-sulfonyl Chloride: A Core Scaffold for Kinase Inhibitor Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
4-Methylisoquinoline-5-sulfonyl chloride has emerged as a critical intermediate in the synthesis of a novel class of kinase inhibitors, particularly targeting the Rho-associated protein kinase (ROCK) family. The isoquinoline sulfonamide scaffold is a well-established pharmacophore in kinase inhibition, with early examples like Fasudil demonstrating clinical utility. The strategic introduction of a methyl group at the 4-position of the isoquinoline ring has been shown to significantly enhance the potency and selectivity of these inhibitors. This document provides a comprehensive overview of the synthesis, application, and biological context of this compound and its derivatives, intended to serve as a technical guide for professionals in drug discovery and development.
The sulfonyl chloride moiety at the 5-position provides a reactive handle for the facile introduction of various side chains, typically containing amine functionalities. This modularity allows for the systematic exploration of the inhibitor's interaction with the target kinase, enabling the fine-tuning of pharmacological properties. One of the most prominent inhibitors derived from this intermediate is (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine, also known as H-1152P, a highly potent and selective ROCK inhibitor.[1]
Synthesis of this compound
The synthesis of isoquinoline-5-sulfonyl chlorides generally involves a two-step process: sulfonation of the isoquinoline ring followed by chlorination of the resulting sulfonic acid. While specific literature on the synthesis of the 4-methyl derivative is not as prevalent as its 4-fluoro counterpart, the general synthetic strategy is analogous. The process typically begins with the sulfonation of 4-methylisoquinoline.
A common method for the regioselective chlorosulfonylation of isoquinolines is a one-pot reaction.[2] This involves the sulfonation of the isoquinoline, followed by the addition of a chlorinating agent. For instance, the synthesis of the analogous 4-fluoroisoquinoline-5-sulfonyl chloride involves reacting 4-fluoroisoquinoline with sulfur trioxide, followed by treatment with thionyl chloride.[2]
Synthetic workflow for this compound.
Experimental Protocol: Synthesis of Isoquinoline-5-sulfonyl Chloride Derivatives
The following is a generalized protocol based on the synthesis of similar isoquinoline sulfonyl chlorides[2][3][4]:
-
Sulfonation: 4-Methylisoquinoline is dissolved in a suitable solvent (e.g., acetone). The solution is cooled, and concentrated sulfuric acid is added dropwise while maintaining a low temperature. The resulting sulfate salt is then isolated.
-
Chlorosulfonylation (One-Pot): To liquid sulfur trioxide, the 4-methylisoquinoline sulfate salt is gradually added at a controlled temperature (e.g., 30°C). The mixture is stirred for several hours.
-
Thionyl chloride is then slowly added to the reaction mixture. The temperature is increased (e.g., 70°C) and held for several hours.
-
Work-up and Isolation: The reaction mixture is cooled and then slowly added to a mixture of ice, water, and an organic solvent (e.g., dichloromethane). The organic layer is separated, washed, and the product is isolated, often as a hydrochloride salt by the addition of HCl.
Application in Kinase Inhibitor Synthesis
The primary utility of this compound is as an electrophilic building block for the synthesis of a diverse library of kinase inhibitors. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
General scheme for kinase inhibitor synthesis.
Experimental Protocol: Synthesis of an Isoquinoline Sulfonamide Inhibitor
This protocol is a representative procedure for the coupling of an amine to the sulfonyl chloride intermediate:
-
Reaction Setup: this compound is dissolved in a suitable aprotic solvent such as dichloromethane or acetonitrile.
-
Amine Addition: The desired amine (e.g., (S)-(+)-2-methylhomopiperazine) is added to the solution, often along with a non-nucleophilic base like triethylamine or diisopropylethylamine.
-
Reaction: The mixture is stirred at room temperature for a period of time, typically ranging from a few hours to overnight, until the reaction is complete as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final kinase inhibitor.
Quantitative Data: Inhibition of Kinases
The inhibitors derived from this compound have demonstrated high potency, particularly against Rho-kinase. The following table summarizes the inhibitory activity of a key compound synthesized from this intermediate.
| Compound Name | Target Kinase | Inhibition Value (Ki) |
| (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P) | Rho-kinase | 1.6 nM |
| Protein Kinase A | 630 nM | |
| Protein Kinase C | 9270 nM | |
| Data sourced from Sasaki et al. (2002).[1] |
Biological Context: The Rho-Kinase Signaling Pathway
Rho-associated kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA. The Rho/ROCK pathway plays a crucial role in regulating a variety of cellular processes, including smooth muscle contraction, cell adhesion, motility, and proliferation. Dysregulation of this pathway is implicated in numerous diseases, including hypertension, glaucoma, and cancer metastasis.
Inhibitors derived from this compound, such as H-1152P, act as ATP-competitive inhibitors of ROCK.[1] By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of downstream substrates, thereby modulating the cellular functions regulated by this pathway.
Simplified Rho/ROCK signaling pathway and point of inhibition.
Conclusion
This compound is a highly valuable intermediate for the development of potent and selective kinase inhibitors. Its straightforward synthesis and the reactivity of the sulfonyl chloride group allow for extensive medicinal chemistry efforts to optimize inhibitor properties. The success of H-1152P as a selective Rho-kinase inhibitor underscores the potential of this scaffold. This technical guide provides a foundational understanding for researchers aiming to leverage this important chemical entity in the design and synthesis of novel therapeutics.
References
- 1. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 4. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
Spectral Data Analysis of 4-Methylisoquinoline-5-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, experimentally verified NMR and Mass Spectrometry data for 4-Methylisoquinoline-5-sulfonyl chloride is limited. The following guide presents representative data and protocols based on closely related analogs and general principles of spectroscopic analysis for this class of compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the isoquinoline scaffold in biologically active molecules. The sulfonyl chloride functional group makes it a versatile intermediate for the synthesis of a variety of sulfonamide derivatives. Accurate structural elucidation and purity assessment are critical, for which Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools. This technical guide provides an overview of the expected spectral data and the experimental protocols for the analysis of this compound.
Predicted Spectral Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9-9.2 | d | 1H | H-1 |
| ~8.4-8.6 | d | 1H | H-3 |
| ~8.2-8.4 | d | 1H | H-8 |
| ~7.8-8.0 | t | 1H | H-7 |
| ~7.6-7.8 | d | 1H | H-6 |
| ~2.8-3.0 | s | 3H | -CH₃ |
Note: Predicted chemical shifts are in ppm relative to a standard internal reference like Tetramethylsilane (TMS). The solvent used for analysis (e.g., CDCl₃, DMSO-d₆) will influence the exact chemical shifts.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155-158 | C-1 |
| ~150-153 | C-3 |
| ~145-148 | C-4 |
| ~135-138 | C-5 |
| ~132-135 | C-4a |
| ~130-133 | C-8a |
| ~128-131 | C-7 |
| ~125-128 | C-6 |
| ~122-125 | C-8 |
| ~20-23 | -CH₃ |
Note: The carbon attached to the sulfonyl chloride group (C-5) is expected to be significantly deshielded.
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion |
| 241/243 | [M]⁺ (isotopic pattern for Cl) |
| 176 | [M - SO₂Cl]⁺ |
| 142 | [M - SO₂Cl - H₂S]⁺ or [M - Cl - SO₂H]⁺ |
Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate spectral data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution; vortex or sonicate if necessary.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (due to lower natural abundance and gyromagnetic ratio of ¹³C).
-
Temperature: 298 K.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on chemical shifts, coupling patterns, and integration values. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignments.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
The choice of solvent will depend on the ionization technique used.
-
-
Instrumentation and Analysis (Example using Electrospray Ionization - ESI):
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-20 µL/min.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity and resolution to observe the molecular ion and its isotopic pattern. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
-
Visualizations
The following diagrams illustrate the workflow for spectral data acquisition and the logical process of structural elucidation.
Caption: Experimental workflow for spectral analysis.
Caption: Logical path to structure elucidation.
Technical Guide: Stability and Storage of 4-Methylisoquinoline-5-sulfonyl chloride
This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methylisoquinoline-5-sulfonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and safe handling of this compound.
Chemical Properties and Inherent Instability
This compound is a reactive compound primarily due to the presence of the sulfonyl chloride functional group. This group is highly susceptible to nucleophilic attack, with moisture being the most common reactant in a laboratory or storage setting.
The primary degradation pathway is hydrolysis, which occurs upon contact with water, including atmospheric moisture. This reaction yields 4-methylisoquinoline-5-sulfonic acid and hydrochloric acid, which can further catalyze degradation and corrode containers.
Recommended Storage and Handling Conditions
To maintain the quality and ensure the safe handling of this compound, the following conditions are recommended based on best practices for sulfonyl chlorides.[1][2][3][4][5][6]
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is ideal.[4] Some sources suggest storage at <-15°C.[7] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1][7] | Prevents contact with atmospheric moisture. |
| Container | Use tightly sealed, corrosion-resistant containers such as glass or high-density polyethylene (HDPE) with PTFE-lined caps.[2][3][4] Avoid metal containers.[2][8] | Prevents moisture ingress and corrosion from potential HCl formation. |
| Light Exposure | Protect from light.[7] | To prevent potential photolytic degradation. |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3][4] | Minimizes inhalation of corrosive vapors and prevents skin/eye contact. |
Incompatible Materials
To prevent hazardous reactions and maintain the stability of the compound, avoid contact with the following materials:
Table 2: Incompatible Materials
| Material Class | Examples | Hazard |
| Water/Moisture | Humidity, protic solvents | Rapid hydrolysis to sulfonic acid and HCl.[1][3] |
| Strong Bases | Sodium hydroxide, potassium carbonate | Violent reaction.[1][4] |
| Strong Oxidizing Agents | Peroxides, nitrates | Potential for vigorous reaction.[1][4][6][7] |
| Strong Acids | Sulfuric acid, nitric acid | May catalyze degradation.[1] |
| Alcohols | Methanol, ethanol | Reacts to form sulfonate esters.[1][6] |
| Amines | Ammonia, triethylamine | Reacts to form sulfonamides.[1] |
Experimental Protocol: Assessment of Hydrolytic Stability
The following is a general protocol for assessing the stability of this compound in the presence of moisture.
Objective: To determine the rate of hydrolysis of this compound under controlled conditions.
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Water (HPLC grade)
-
Buffer solutions (pH 4, 7, 9)
-
HPLC system with a suitable C18 column
-
Thermostatically controlled chamber
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: For each condition to be tested (e.g., different pH values, temperatures), prepare a solution of the compound in a mixture of acetonitrile and the respective aqueous buffer. The final concentration should be within the range of the calibration standards.
-
Time-Point Analysis:
-
Immediately after preparation (t=0), inject an aliquot of each sample into the HPLC system to determine the initial concentration.
-
Store the remaining sample solutions in the thermostatically controlled chamber at the desired temperature.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample and analyze by HPLC.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration of the compound as a function of time for each condition.
-
Determine the rate of degradation and the half-life of the compound under each experimental condition.
-
Visualizations
Degradation Pathway:
Caption: Hydrolysis of this compound.
Experimental Workflow:
Caption: Experimental workflow for hydrolytic stability testing.
References
- 1. fishersci.com [fishersci.com]
- 2. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 3. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 4. How to store 4 - Toluene Sulfonyl Chloride properly? - Blog [nuomengchemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. biosynth.com [biosynth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
4-Methylisoquinoline-5-sulfonyl chloride safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 4-Methylisoquinoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a sulfonyl chloride derivative of isoquinoline. Due to the reactive sulfonyl chloride group, this compound is expected to be corrosive, moisture-sensitive, and require careful handling to avoid exposure. This guide outlines the potential hazards, necessary personal protective equipment (PPE), emergency procedures, and proper storage and disposal methods.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified with the following hazards:
-
Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1][2][3][4][5]
-
Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[1][2][3][4]
-
Acute Toxicity (Oral, Dermal, Inhalation): Potential for toxicity if swallowed, in contact with skin, or if inhaled.[4][6][7]
-
Moisture Sensitive: Reacts with water, potentially releasing toxic and corrosive gases such as hydrogen chloride.[2][8][9][10]
GHS Hazard Pictograms and Statements
While a specific GHS classification for this compound is not available, the following are typical for similar sulfonyl chlorides:
| Pictogram | Signal Word | Hazard Statement |
|
| Danger | H314: Causes severe skin burns and eye damage.[1][5] |
|
| Danger | H330: Fatal if inhaled. |
|
| Warning | H302: Harmful if swallowed.[11] H315: Causes skin irritation.[11] H319: Causes serious eye irritation.[11] H335: May cause respiratory irritation.[10][11] |
Physical and Chemical Properties
Quantitative data for this compound is not widely published. The table below presents data for a related compound, Methanesulfonyl chloride, for illustrative purposes.
| Property | Value (for Methanesulfonyl chloride) | Reference |
| Molecular Formula | C10H8ClNO2S | [12] |
| Molecular Weight | 241.70 g/mol | N/A |
| Boiling Point | 161 °C / 321.8 °F @ 760 mmHg | [6] |
| Melting Point | -33 °C / -27.4 °F | [6] |
| Flash Point | 110 °C / 230 °F | [6] |
| Density | 1.480 g/cm³ | [6] |
| Vapor Pressure | 2.6 mbar @ 20 °C | [6] |
| Water Solubility | Insoluble (reacts) | [6] |
Experimental Protocols: Safe Handling and Use
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2][9]
-
Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.[1][2][8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[8][11] | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene, butyl rubber).[8][11] | Prevents skin contact which can cause severe burns. |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.[8] | Protects against skin exposure and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors may be necessary, especially if there is a risk of aerosol generation or if working outside a fume hood.[1][2][8] | Prevents inhalation of harmful vapors or dusts. |
Handling and Storage Protocols
-
Handling:
-
Storage:
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[2][3][5][6][8][9]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and water.[1][4][8][9][10]
-
Store under an inert gas.[8]
-
Refrigerated storage may be recommended.[8]
-
Emergency Procedures
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Immediately move the person to fresh air.[1][2][8][13][14] 2. If breathing is difficult or has stopped, provide artificial respiration.[1][2][13][15] 3. Seek immediate medical attention.[1][2][8] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[1][2][8] 2. Flush the affected skin with large amounts of water for at least 15 minutes.[1][2][13][14] 3. Seek immediate medical attention.[1][2][9] |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][8][9][13][14] 2. Remove contact lenses if present and easy to do.[1][2][8] 3. Seek immediate medical attention.[1][2][8][9] |
| Ingestion | 1. Do NOT induce vomiting.[2][7][15] 2. Rinse mouth with water.[2][7][13][15] 3. If the person is conscious, give them two glasses of water to drink.[15] 4. Seek immediate medical attention.[2][7][13][15] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[8][10][11][15]
-
Unsuitable Extinguishing Media: Do NOT use water, as it can react with the sulfonyl chloride to produce toxic and corrosive gases.[4][8]
-
Specific Hazards: Thermal decomposition can produce hazardous gases such as carbon oxides, sulfur oxides, and hydrogen chloride.[1][4][16]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4][10][11][15]
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.[6][8][10][11]
-
Containment: Prevent the spill from entering drains or waterways.[1][8][10][11]
-
Cleanup:
-
Personal Protection: Wear the appropriate PPE as described in section 4.2 during cleanup.[8][11]
Disposal Considerations
-
Dispose of this compound and any contaminated materials as hazardous waste.[1][2][5][7][8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][8]
-
Do not dispose of down the drain or in the regular trash.
Conclusion
This compound is a potentially hazardous chemical that requires strict adherence to safety protocols. By understanding its potential hazards and implementing the handling, storage, and emergency procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult a compound-specific SDS for the most accurate and complete safety information.
References
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Isoquinoline-5-sulphonyl chloride hydrochloride - Safety Data Sheet [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. schc.org [schc.org]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. media.hiscoinc.com [media.hiscoinc.com]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
The Dawn of a New Therapeutic Avenue: A Technical Guide to the Discovery and History of Isoquinoline-Based ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the discovery and historical development of isoquinoline-based Rho-kinase (ROCK) inhibitors, a pivotal class of molecules that has paved the way for novel therapeutic strategies in various diseases. From their serendipitous beginnings to their current clinical applications, this document provides a comprehensive overview of the key compounds, the evolution of their medicinal chemistry, and the experimental methodologies that underpinned their development.
A Historical Overview: From Vasodilation to Targeted Therapy
The journey of isoquinoline-based ROCK inhibitors began not with a direct search for ROCK inhibition, but with the exploration of vasodilatory agents. The timeline below highlights the key milestones in this scientific endeavor.
A Glimpse into the Past: Key Dates in Isoquinoline-Based ROCK Inhibitor Discovery
| Year | Milestone | Significance |
| 1980s | Initial synthesis and investigation of isoquinoline sulfonamide derivatives as potential vasodilators. | Laid the chemical foundation for future ROCK inhibitors. |
| 1995 | Fasudil (HA-1077) is approved in Japan for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[1][2] | The first ROCK inhibitor to receive clinical approval, initially characterized as a calcium antagonist.[2] |
| Late 1990s | The Rho/ROCK signaling pathway is elucidated as a key regulator of the actin cytoskeleton and smooth muscle contraction.[3] | Provided a mechanistic understanding of the action of compounds like Fasudil. |
| 2002 | D. Western Therapeutics Institute discovers Ripasudil (K-115), and Kowa Company enters a licensing agreement for its development.[4] | Marked the beginning of the development of a second-generation isoquinoline-based ROCK inhibitor. |
| 2014 | Ripasudil (Glanatec®) is approved in Japan for the treatment of glaucoma and ocular hypertension.[1][4] | Expanded the therapeutic applications of isoquinoline-based ROCK inhibitors to ophthalmology. |
| 2017 | Netarsudil (Rhopressa®), a ROCK inhibitor, is approved by the FDA in the United States for glaucoma, signaling a new class of IOP-lowering agents.[5][6] | Represented the first FDA-approved ROCK inhibitor for glaucoma.[1] |
The Core Scaffold: Isoquinoline and its Potency
The isoquinoline scaffold is the cornerstone of this class of ROCK inhibitors. The initial lead compound, Fasudil, features a 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline core structure.[4] Subsequent medicinal chemistry efforts focused on modifying this core to enhance potency, selectivity, and pharmacokinetic properties.
A significant breakthrough was the development of Ripasudil, which introduced a fluorine atom at the C4 position of the isoquinoline ring and a chiral methyl group at the C2' position of the 1,4-diazepane moiety.[4] These modifications dramatically improved its pharmacological action, resulting in a much more potent and selective ROCK inhibitor compared to Fasudil.[4]
Quantitative Analysis: A Comparative Look at Inhibitory Potency
The efficacy of ROCK inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. The following tables summarize the available quantitative data for key isoquinoline-based ROCK inhibitors and their analogs.
Table 1: Inhibitory Activity (IC50) of Isoquinoline-Based ROCK Inhibitors
| Compound | Target | IC50 (nM) | Reference(s) |
| Fasudil | ROCK1 | 10,700 | [7] |
| ROCK2 | 158 - 1,900 | [7][8][9] | |
| PKA | 4,580 | [8][10] | |
| PKC | 12,300 | [8][10] | |
| PKG | 1,650 | [8][10] | |
| MLCK | 95,000 | [7] | |
| Hydroxyfasudil | ROCK1 | 730 | [11] |
| ROCK2 | 720 | [11] | |
| Ripasudil (K-115) | ROCK1 | 51 | [12][13][14][15][16] |
| ROCK2 | 19 | [12][13][14][15][16] | |
| CaMKIIα | 370 | [12] | |
| PKACα | 2,100 | [12][16] | |
| PKC | 27,000 | [12] | |
| LASSBio-2065 | ROCK1 | 3,100 | [17][18] |
| ROCK2 | 3,800 | [17][18] |
Table 2: Inhibitor Constant (Ki) of Isoquinoline-Based ROCK Inhibitors
| Compound | Target | Ki (nM) | Reference(s) |
| Fasudil | ROCK1 | 330 | [8][10][19] |
| PKA | 1,600 | [19] | |
| PKG | 1,600 | [19] | |
| PKC | 3,300 | [19] | |
| MLCK | 36,000 | [19] | |
| Hydroxyfasudil | ROCK | 170 | [19] |
| PKC | 18,000 | [19] | |
| MLCK | 140,000 | [19] | |
| H-1152 | ROCK | 1.6 | [20] |
The ROCK Signaling Pathway: The Molecular Target
The therapeutic effects of these inhibitors are mediated through the inhibition of the Rho-associated coiled-coil containing protein kinase (ROCK). ROCKs are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA. The ROCK signaling pathway plays a crucial role in regulating a wide range of cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.[3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Ripasudil - Wikipedia [en.wikipedia.org]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. A Timeline For Glaucoma Therapy Development: Reality And Risks Of Pharmaceutical Research - Glaucoma Research Foundation [glaucoma.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HA-1077 (Fasudil), ROCK2 inhibitor (CAS 105628-07-7) | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. abmole.com [abmole.com]
- 15. Selleck Chemical LLC Ripasudil (K-115) hydrochloride dihydrate 5mg 887375-67-9, | Fisher Scientific [fishersci.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. abmole.com [abmole.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Methylisoquinoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylisoquinoline-5-sulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds. Its reactive sulfonyl chloride group allows for the facile introduction of sulfonamide functionalities, a common feature in many therapeutic agents. This document provides a detailed protocol for the synthesis of this compound, adapted from established procedures for analogous isoquinoline derivatives. The presented methodology involves a two-step process: the sulfonation of 4-methylisoquinoline to form 4-methylisoquinoline-5-sulfonic acid, followed by chlorination to yield the desired sulfonyl chloride.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step reaction sequence starting from 4-methylisoquinoline.
Caption: Synthetic route for this compound.
Experimental Protocol
This protocol is based on analogous preparations of isoquinoline sulfonyl chlorides and may require optimization for the 4-methyl derivative.
Step 1: Synthesis of 4-Methylisoquinoline-5-sulfonic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 4-methylisoquinoline.
-
Sulfonation: Cool the flask in an ice bath. Slowly add fuming sulfuric acid (oleum) or a mixture of concentrated sulfuric acid and sulfur trioxide via the dropping funnel, ensuring the internal temperature is maintained between 20°C and 40°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid, 4-methylisoquinoline-5-sulfonic acid, is then collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of this compound
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Chlorination: To the dried 4-methylisoquinoline-5-sulfonic acid, add an excess of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction when using thionyl chloride.
-
Reaction: Heat the mixture to reflux (for thionyl chloride, approximately 79°C) for 2-4 hours. The reaction should be carried out under anhydrous conditions.
-
Work-up: After cooling to room temperature, carefully remove the excess chlorinating agent by distillation under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., a mixture of dichloromethane and hexanes) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the typical reagents and reaction conditions for the synthesis of isoquinoline-5-sulfonyl chlorides, which can be adapted for the 4-methyl derivative.
| Parameter | Step 1: Sulfonation | Step 2: Chlorination |
| Starting Material | 4-Methylisoquinoline | 4-Methylisoquinoline-5-sulfonic acid |
| Reagents | Fuming sulfuric acid (oleum) or H₂SO₄/SO₃ | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅), cat. DMF |
| Solvent | None (sulfuric acid acts as solvent) | None or an inert solvent like dichloromethane |
| Temperature | 20 - 40 °C | Reflux (approx. 79 °C for SOCl₂) |
| Reaction Time | 12 - 24 hours | 2 - 4 hours |
| Product | 4-Methylisoquinoline-5-sulfonic acid | This compound |
Experimental Workflow
The overall experimental workflow for the synthesis is depicted in the following diagram.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This synthesis should be performed by trained personnel in a well-ventilated fume hood.
-
Concentrated sulfuric acid, fuming sulfuric acid, thionyl chloride, and phosphorus pentachloride are highly corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Reactions involving these reagents are exothermic and should be cooled appropriately.
-
Handle all chemicals with care and dispose of waste according to institutional guidelines.
Application Notes and Protocols for the Use of 4-Methylisoquinoline-5-sulfonyl chloride in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methylisoquinoline-5-sulfonyl chloride as a key intermediate in the synthesis of pharmacologically active compounds, particularly Rho-kinase (ROCK) inhibitors. The document includes detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a heterocyclic sulfonyl chloride that serves as a crucial building block in medicinal chemistry. Its isoquinoline scaffold is a recognized pharmacophore, and the sulfonyl chloride group provides a reactive handle for the facile synthesis of a diverse range of sulfonamide derivatives. This reagent is of particular interest in the development of inhibitors for Rho-associated coiled-coil containing protein kinases (ROCK), which are key regulators of various cellular processes. Dysregulation of the ROCK signaling pathway is implicated in numerous diseases, making it an attractive therapeutic target.
Target Signaling Pathway: Rho/ROCK Pathway
The primary molecular target for compounds synthesized from this compound are the Rho-associated kinases, ROCK1 and ROCK2. These serine/threonine kinases are critical effectors downstream of the small GTPase RhoA. The RhoA/ROCK signaling cascade plays a pivotal role in regulating cellular functions such as cytoskeletal dynamics, cell adhesion, migration, and proliferation.
The pathway is initiated by the activation of RhoA, which in its GTP-bound state, binds to and activates ROCK. Activated ROCK then phosphorylates a variety of downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actin-myosin contractility and the formation of stress fibers and focal adhesions.
Application of 4-Methylisoquinoline-5-sulfonyl chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylisoquinoline-5-sulfonyl chloride is a key heterocyclic intermediate in medicinal chemistry, primarily recognized for its role as a scaffold in the development of potent enzyme inhibitors. Its derivatives have shown significant therapeutic potential, particularly as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). This document provides detailed application notes, experimental protocols, and data related to the use of this compound in drug discovery and development.
The isoquinoline sulfonamide scaffold has been instrumental in the design of ATP-competitive inhibitors for a range of serine/threonine protein kinases.[1] The strategic placement of a methyl group at the 4-position of the isoquinoline ring influences the pharmacological properties of its derivatives, leading to compounds with enhanced potency and selectivity.
Application Notes
Primary Application: Synthesis of Rho-Kinase (ROCK) Inhibitors
This compound is a pivotal building block for the synthesis of a class of drugs that target the Rho-kinase (ROCK) signaling pathway. The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are critical regulators of cellular processes such as smooth muscle contraction, cell adhesion, motility, and proliferation. Dysregulation of the ROCK signaling pathway is implicated in the pathophysiology of various diseases, including hypertension, glaucoma, and cancer.
A prominent example of a ROCK inhibitor derived from this compound is (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine, also known as H-1152P. This compound has demonstrated high potency and selectivity for ROCK over other kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC).[1]
Mechanism of Action of Derived ROCK Inhibitors
Derivatives of this compound, such as H-1152P, act as ATP-competitive inhibitors of ROCK. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. A key downstream effector of ROCK is the myosin phosphatase target subunit 1 (MYPT1). By inhibiting ROCK, these compounds prevent the phosphorylation of MYPT1, leading to an increase in myosin light chain (MLC) phosphatase activity and subsequent dephosphorylation of MLC. This ultimately results in the relaxation of smooth muscle and other cellular effects.
Another important substrate of ROCK is the myristoylated alanine-rich C-kinase substrate (MARCKS). Inhibition of ROCK by this compound derivatives has been shown to suppress the phosphorylation of MARCKS in neuronal cells.[1]
Quantitative Data
The following tables summarize the inhibitory activities of representative compounds derived from or related to the this compound scaffold.
| Compound | Target | K_i (nM) | Reference |
| (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P) | Rho-kinase | 1.6 | [1] |
| Protein Kinase A (PKA) | 630 | [1] | |
| Protein Kinase C (PKC) | 9270 | [1] |
| Compound | Target | IC_50 (µM) | Reference |
| LASSBio-2065 (N-methylated derivative of isoquinoline N-sulphonylhydrazone) | ROCK1 | 3.1 | [2] |
| ROCK2 | 3.8 | [2] |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Methylisoquinoline
-
Sulfur trioxide (SO₃)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium chloride (NaCl)
-
Ice
-
Water
Procedure:
-
In a reaction vessel, carefully add 4-methylisoquinoline to liquid sulfur trioxide at a controlled temperature (e.g., 30°C) over a period of 3 hours.
-
Stir the resulting mixture at the same temperature for approximately 16 hours to ensure complete sulfonation.
-
To the reaction mixture, gradually add thionyl chloride at the same temperature over 3 hours.
-
Heat the mixture with stirring to 70°C for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
In a separate vessel, prepare a mixture of water, sodium chloride, ice, and dichloromethane, and cool it to below 5°C.
-
Slowly add the reaction mixture to the cooled aqueous/organic mixture, ensuring the temperature does not exceed 5°C.
-
Separate the organic layer.
-
The crude this compound can be further purified, for example, by precipitation as a hydrochloride salt by adding a solution of HCl in an appropriate solvent.
Synthesis of Isoquinoline-5-sulfonohydrazide Derivatives (General Procedure)
This protocol describes the synthesis of N-sulphonylhydrazone derivatives from isoquinoline-5-sulfonyl chloride hydrochloride, which can be adapted for the 4-methyl analog.[5]
Materials:
-
This compound hydrochloride
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Hydrazine hydrate (100%)
-
Aromatic or non-aromatic aldehyde
Procedure:
-
Neutralization: Slowly add this compound hydrochloride to a saturated sodium bicarbonate solution with stirring, maintaining a pH of 5-6. Stir for 30 minutes.
-
Extraction: Extract the mixture with DCM (2 x 30 mL). Dry the combined organic layers with magnesium sulfate and concentrate to yield the free sulfonyl chloride.
-
Hydrazide formation: Re-dissolve the residue in DCM and add it dropwise to a solution of hydrazine hydrate (5 equivalents) in DCM, maintaining the temperature between -5 and -10°C to form the sulphonylhydrazide intermediate.
-
Condensation: Condense the sulphonylhydrazide intermediate with an appropriate aromatic or non-aromatic aldehyde to obtain the corresponding N-sulphonylhydrazone derivative.
Rho-Kinase (ROCK) Inhibition Assay (ELISA-based)
This protocol is based on the detection of phosphorylated MYPT1, a direct substrate of ROCK.
Materials:
-
Recombinant active ROCK2 enzyme
-
MYPT1-coated 96-well plate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
Anti-phospho-MYPT1 (Thr696) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Kinase Reaction: To the MYPT1-coated wells, add the test compound dilutions and the recombinant active ROCK2 enzyme.
-
Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Stopping the Reaction: Stop the reaction by washing the wells with wash buffer.
-
Primary Antibody: Add the anti-phospho-MYPT1 (Thr696) antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Wash the wells with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.
-
Washing: Wash the wells with wash buffer.
-
Detection: Add TMB substrate and incubate until a blue color develops.
-
Stopping Detection: Add the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
MARCKS Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated MARCKS in cell lysates.
Materials:
-
Cell line (e.g., neuronal cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Test compounds
-
Stimulating agent (e.g., lysophosphatidic acid)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MARCKS (Ser159) and anti-total MARCKS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat the cells with various concentrations of the test compound for a specified time, followed by stimulation with a suitable agent (e.g., lysophosphatidic acid) to induce MARCKS phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-MARCKS primary antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total MARCKS antibody to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the effect of the compound on MARCKS phosphorylation.
Visualizations
Caption: Rho-Kinase (ROCK) Signaling Pathway and Point of Inhibition.
References
- 1. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 5. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methylisoquinoline-5-sulfonyl chloride as a Precursor for H-1152P
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-methylisoquinoline-5-sulfonyl chloride in the synthesis of H-1152P, a potent and selective Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor. It includes information on the properties of the precursor, a detailed synthesis protocol, the mechanism of action of H-1152P, and experimental protocols for its application in research.
Introduction to this compound and H-1152P
This compound is a key chemical intermediate used in the synthesis of various pharmaceutical compounds.[1][2] Its reactive sulfonyl chloride group makes it a versatile building block in organic chemistry. One of its primary applications is in the synthesis of H-1152P, a highly selective and membrane-permeable inhibitor of ROCK.[3]
H-1152P is a valuable tool for studying the Rho/ROCK signaling pathway, which is implicated in a wide range of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[4][5] Dysregulation of this pathway is associated with various diseases, including cardiovascular diseases, neurological disorders, and cancer.[6] H-1152P's high potency and selectivity for ROCK make it an excellent candidate for both basic research and drug development.[3][7]
Properties of this compound
| Property | Value |
| Molecular Formula | C10H8ClNO2S |
| Molecular Weight | 241.70 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Note: Physical and chemical properties can vary slightly between batches and suppliers.
Synthesis of H-1152P from this compound
The synthesis of H-1152P involves the reaction of this compound with (S)-(+)-2-methylhomopiperazine. The sulfonyl chloride group reacts with the secondary amine of the homopiperazine to form a stable sulfonamide bond.
References
- 1. This compound | C10H8ClNO2S | CID 15487110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for the Sulfonylation of 4-Methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the sulfonylation of 4-methylisoquinoline, a key transformation in the synthesis of novel compounds for drug discovery and development. The protocol is based on established methods for the C-H functionalization of related heterocyclic systems, offering a practical guide to achieving this valuable chemical modification.
Introduction
The introduction of a sulfonyl group into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of molecules. Sulfonylated isoquinolines, in particular, are of significant interest due to their potential as therapeutic agents. This document outlines a transition-metal-free approach for the direct C-H sulfonylation at the methyl group of 4-methylisoquinoline, a reaction of significant utility for the synthesis of diverse molecular architectures.
Reaction Scheme
The proposed experimental procedure is based on the analogous sulfonylation of 4-alkylpyridines, which is expected to proceed via an N-sulfonyl alkylidene dihydropyridine intermediate. This method allows for the formal sulfonylation of the unactivated picolyl C–H bond.
Scheme 1: Proposed Reaction for the Sulfonylation of 4-Methylisoquinoline
Caption: Proposed reaction for the sulfonylation of 4-methylisoquinoline.
Experimental Protocol
This protocol is adapted from the procedure for the sulfonylation of 4-alkylpyridines and is expected to be applicable to 4-methylisoquinoline.
Materials:
-
4-Methylisoquinoline
-
Aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Triethylamine (Et3N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH2Cl2), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of 4-methylisoquinoline (1.0 mmol) and 4-(dimethylamino)pyridine (DMAP, 0.1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask is added triethylamine (3.0 mmol).
-
The aryl sulfonyl chloride (1.5 mmol) is then added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of 1 M HCl (10 mL).
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO3 (20 mL) and brine (20 mL), then dried over anhydrous Na2SO4.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonylated 4-methylisoquinoline derivative.
Data Presentation
The following table summarizes representative data from the analogous sulfonylation of 4-alkylpyridines, which can be used as a reference for expected outcomes with 4-methylisoquinoline.
| Entry | 4-Alkylpyridine Substrate | Aryl Sulfonyl Chloride | Reaction Time (h) | Yield (%) |
| 1 | 4-Picoline | p-Toluenesulfonyl chloride | 12 | 85 |
| 2 | 4-Ethylpyridine | p-Toluenesulfonyl chloride | 16 | 78 |
| 3 | 4-Picoline | 4-Chlorobenzenesulfonyl chloride | 14 | 82 |
| 4 | 4-Picoline | 4-Nitrobenzenesulfonyl chloride | 24 | 65 |
| 5 | 4-Methylquinoline | p-Toluenesulfonyl chloride | 20 | 72[1] |
Note: Yields are for the isolated, purified product. Reaction conditions may require optimization for 4-methylisoquinoline.
Mechanistic Pathway
The reaction is believed to proceed through the following key steps:
Caption: Key steps in the proposed sulfonylation mechanism.
-
N-Sulfonylation: The reaction initiates with the N-sulfonylation of the 4-methylisoquinoline by the aryl sulfonyl chloride, catalyzed by DMAP, to form a pyridinium salt intermediate.
-
Deprotonation: The methyl group of the pyridinium salt is now acidic and is deprotonated by triethylamine.
-
Intermediate Formation: This deprotonation leads to the formation of an alkylidene dihydropyridine intermediate.
-
Picolyl Sulfonylation: The alkylidene dihydropyridine intermediate then reacts with another molecule of the aryl sulfonyl chloride at the exocyclic double bond.
-
Rearomatization: The final step involves the elimination of a sulfinate group and subsequent protonation during the aqueous workup to yield the rearomatized sulfonylated product.
Experimental Workflow
The overall experimental workflow can be visualized as follows:
Caption: A step-by-step workflow for the sulfonylation experiment.
Conclusion
This document provides a comprehensive and detailed protocol for the sulfonylation of 4-methylisoquinoline, tailored for researchers in the field of synthetic and medicinal chemistry. By leveraging a well-established procedure for a closely related substrate, this guide offers a reliable starting point for the synthesis of novel sulfonylated isoquinoline derivatives. The provided data, mechanistic insights, and workflow diagrams are intended to facilitate the successful implementation of this important chemical transformation in the laboratory.
References
Large-Scale Synthesis of Isoquinoline Sulfonyl Chlorides: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of isoquinoline sulfonyl chlorides, crucial intermediates in the development of various pharmaceuticals. The information compiled herein is intended to guide researchers and chemists in synthesizing these compounds efficiently and safely on an industrial scale.
Introduction
Isoquinoline sulfonyl chlorides are a pivotal class of organic compounds, serving as key building blocks in the synthesis of a wide array of biologically active molecules. Their derivatives have shown significant therapeutic potential, particularly as inhibitors of Rho-kinase (ROCK), a protein kinase that plays a crucial role in cellular contraction, motility, and proliferation. The most prominent drug example is Fasudil, a potent ROCK inhibitor used for the treatment of cerebral vasospasm and pulmonary hypertension. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its sulfonyl chloride derivatives are highly valued for their ability to readily react with amines to form stable sulfonamides, a common functional group in many drugs.[1] This document outlines scalable and efficient synthetic routes to isoquinoline sulfonyl chlorides, presents quantitative data for process optimization, and illustrates a key signaling pathway relevant to drugs derived from these intermediates.
Synthetic Strategies for Large-Scale Production
Several methods for the synthesis of isoquinoline sulfonyl chlorides have been reported. For large-scale industrial production, the ideal method should be high-yielding, cost-effective, environmentally friendly, and utilize readily available starting materials. Two primary scalable strategies are detailed below:
-
Two-Step Synthesis via Sulfonation and Chlorination: This is a widely applicable and controllable method that proceeds through an isoquinoline sulfonic acid intermediate.
-
Two-Step Synthesis from Halogenated Isoquinolines: This innovative route offers high yields and avoids harsh reagents, making it an attractive option for industrial synthesis.
Method 1: Synthesis via Sulfonation and Subsequent Chlorination
This robust, two-step process is particularly well-suited for the synthesis of substituted isoquinoline sulfonyl chlorides, such as 4-fluoroisoquinoline-5-sulfonyl chloride. The general scheme involves the sulfonation of the isoquinoline ring followed by the conversion of the resulting sulfonic acid to the desired sulfonyl chloride.
Experimental Workflow: Method 1
Caption: Workflow for the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride.
Detailed Protocol for 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride [1][2][3][4]
Step 1: Sulfonation
-
To a suitable reactor, charge 4-fluoroisoquinoline.
-
With vigorous stirring and cooling to maintain an internal temperature of 30-45°C, slowly add sulfuric anhydride (SO₃).
-
After the addition is complete, continue to stir the mixture at room temperature for 12-15 hours.
Step 2: Chlorination and Isolation
-
To the reaction mixture from Step 1, add thionyl chloride (SOCl₂) dropwise, maintaining the temperature between 20°C and 40°C.
-
Heat the reaction mixture to 60-80°C and stir for 1-4 hours until the reaction is complete (monitored by HPLC).
-
Cool the reaction mixture and carefully quench it into a mixture of ice and water, ensuring the temperature does not exceed 5°C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., methylene chloride).
-
Wash the combined organic layers with a base (e.g., sodium bicarbonate solution) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., 4N HCl in ethyl acetate) to precipitate the hydrochloride salt of the product.
-
Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum to yield 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride as a white to pale yellow solid.
Quantitative Data for Method 1
| Parameter | Value | Reference |
| Starting Material | 4-Fluoroisoquinoline | [4] |
| Reagents | Sulfuric anhydride, Thionyl chloride, Hydrochloric acid | [2][4] |
| Reaction Time | Sulfonation: 10-15 hours; Chlorination: 1-4 hours | [4] |
| Reaction Temperature | Sulfonation: 20-40°C; Chlorination: 60-80°C | [4] |
| Yield | 40-46% | [4] |
| Purity (by HPLC) | >99% | [4] |
Method 2: Synthesis from 5-Bromoisoquinoline and Thiourea
This method provides a high-yield and environmentally friendly route to 5-isoquinolinesulfonyl chloride, an important intermediate for the synthesis of Fasudil.[5] It avoids the use of harsh sulfonating agents.
Experimental Workflow: Method 2
Caption: Workflow for the synthesis of 5-isoquinolinesulfonyl chloride from 5-bromoisoquinoline.
Detailed Protocol for 5-Isoquinolinesulfonyl Chloride [5]
Step 1: Synthesis of S-Isoquinoline Isothiourea Salt
-
In a round-bottom flask, combine 5-bromoisoquinoline and thiourea in ethanol.
-
Heat the mixture to reflux and maintain for 5-6 hours.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the S-isoquinoline isothiourea salt.
Step 2: Oxidative Chlorosulfonylation
-
Dissolve the S-isoquinoline isothiourea salt in dilute hydrochloric acid.
-
Cool the solution in an ice-water bath.
-
Slowly add an oxidizing agent (e.g., hydrogen peroxide or potassium permanganate solution) to the reaction mixture, keeping the temperature below 10°C.
-
Stir the reaction at a controlled temperature (e.g., 10-15°C) for 1-3 hours.
-
After the reaction is complete, filter the precipitate.
-
Wash the solid sequentially with a sodium bisulfite solution and dilute hydrochloric acid.
-
Dry the product under vacuum to yield 5-isoquinolinesulfonyl chloride.
Quantitative Data for Method 2
| Parameter | Value | Reference |
| Starting Material | 5-Bromoisoquinoline | [5] |
| Reagents | Thiourea, Ethanol, Oxidizing agent (e.g., H₂O₂), Hydrochloric acid | [5] |
| Yield of S-isoquinoline isothiourea salt | Up to 99.3% | [5] |
| Yield of 5-isoquinolinesulfonyl chloride | Up to 95.9% | [5] |
| Purity | >99% | [5] |
Application in Drug Development: Targeting the Rho-Kinase (ROCK) Signaling Pathway
Isoquinoline sulfonyl chloride derivatives, most notably Fasudil, are potent inhibitors of Rho-kinase (ROCK). The Rho/ROCK signaling pathway is a critical regulator of vascular smooth muscle contraction and is implicated in the pathophysiology of hypertension and vasospasm.[6][7][8]
Rho-Kinase (ROCK) Signaling Pathway in Vascular Smooth Muscle
Caption: Simplified diagram of the Rho-Kinase (ROCK) signaling pathway and the inhibitory action of Fasudil.
In this pathway, agonists such as angiotensin II bind to G-protein coupled receptors, leading to the activation of the small GTPase RhoA.[9] Activated RhoA-GTP then stimulates ROCK. ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase (MLCP).[7][10] This inhibition of MLCP leads to an increase in the phosphorylation of the myosin light chain (MLC), resulting in smooth muscle contraction and vasoconstriction.[10] Fasudil, by inhibiting ROCK, prevents the inactivation of MLCP, thereby promoting vasodilation.[10] This mechanism of action is the basis for its therapeutic use in conditions characterized by excessive vasoconstriction.
Conclusion
The large-scale synthesis of isoquinoline sulfonyl chlorides is a critical step in the production of important pharmaceuticals. The methods outlined in this document provide robust and scalable protocols for obtaining these key intermediates in high yield and purity. Understanding the underlying synthetic chemistry and the biological pathways targeted by the final drug products is essential for researchers and professionals in the field of drug development. The provided data and diagrams serve as a valuable resource for the efficient and informed advancement of new therapeutic agents based on the versatile isoquinoline scaffold.
References
- 1. Buy 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 [smolecule.com]
- 2. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 3. 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 | Benchchem [benchchem.com]
- 4. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 5. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]
- 6. Hypertension and RhoA/Rho-kinase signaling in the vasculature: highlights from the recent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Role of Rho in Salt-Sensitive Hypertension [mdpi.com]
- 10. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
Application Notes and Protocols: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the reaction of 4-Methylisoquinoline-5-sulfonyl chloride with various primary and secondary amines to synthesize a library of 4-Methylisoquinoline-5-sulfonamides. These compounds are of significant interest in drug discovery, particularly as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).
Introduction
4-Methylisoquinoline-5-sulfonamides are a class of compounds that have shown significant potential as therapeutic agents. The sulfonamide moiety can be readily introduced by reacting this compound with a diverse range of primary and secondary amines. This reaction allows for the generation of a library of analogs with varied physicochemical and pharmacological properties. A notable application of this class of compounds is the inhibition of the Rho-kinase (ROCK) signaling pathway, which is implicated in various pathological conditions, including hypertension, glaucoma, and cancer metastasis.
Reaction Overview
The general reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
General Reaction Scheme:
Experimental Protocols
Below are detailed protocols for the synthesis of 4-Methylisoquinoline-5-sulfonamides. Protocol 1 describes a general method using an organic solvent, while Protocol 2 outlines a procedure in an aqueous medium.
Protocol 1: Synthesis in Anhydrous Acetonitrile
This protocol is adapted from the synthesis of related quinoline-5-sulfonamides and is suitable for a wide range of primary and secondary amines.
Materials:
-
This compound hydrochloride
-
Appropriate primary or secondary amine
-
Anhydrous acetonitrile (CH₃CN)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a suspension of this compound hydrochloride (1.0 eq) in anhydrous acetonitrile, add the desired amine (2.0-4.0 eq).
-
If the amine is used as a salt, or to scavenge the generated HCl, add a suitable base such as triethylamine (2.0 eq).
-
Stir the resulting reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with chloroform or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol, ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis in Aqueous Media
This protocol is particularly useful for water-soluble amines and offers a more environmentally friendly approach.
Materials:
-
This compound hydrochloride
-
Appropriate primary or secondary amine
-
1.0 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the amine (1.0-1.2 eq) in 1.0 M aqueous sodium hydroxide solution.
-
To this solution, add a solution of this compound hydrochloride (1.0 eq) in a minimal amount of a water-miscible solvent like THF or acetone, or add it directly as a solid in portions, while stirring vigorously at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, extract the mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude sulfonamide.
-
Purify the product by recrystallization or column chromatography as described in Protocol 1.
Quantitative Data
The following table summarizes the biological activity of selected isoquinolinesulfonamide derivatives as Rho-kinase (ROCK) inhibitors. While specific data for a wide range of 4-Methylisoquinoline-5-sulfonamides is not extensively available in the public domain, the data for closely related analogs demonstrates the potential of this scaffold.
| Compound | Target | Activity Type | Value | Reference |
| (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P) | Rho-kinase | Ki | 1.6 nM | [1] |
| Fasudil (HA-1077) | ROCK2 | IC50 | 730 nM | [2] |
| H-1152 | ROCK2 | IC50 | 19 nM | [2] |
| Ripasudil (K-115) | ROCK2 | IC50 | 54 nM | [2] |
| H-1129 | ROCK2 | IC50 | 230 nM | [2] |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-Methylisoquinoline-5-sulfonamides.
Rho-Kinase (ROCK) Signaling Pathway
The synthesized 4-Methylisoquinoline-5-sulfonamides are potent inhibitors of the Rho-kinase (ROCK) signaling pathway. This pathway plays a crucial role in regulating cellular processes such as smooth muscle contraction, cell migration, and proliferation.
References
Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isoquinoline-5-sulfonyl chloride derivatives, including the specific case of 4-methylisoquinoline-5-sulfonyl chloride, in the synthesis of Rho-kinase (ROCK) inhibitors. Detailed experimental protocols for the synthesis of key ROCK inhibitors, quantitative data on their activity, and diagrams of the relevant signaling pathway and experimental workflows are included to support research and development in this area.
Introduction
Rho-kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating a variety of cellular processes, including cell adhesion, motility, contraction, and proliferation. Dysregulation of the ROCK signaling pathway has been implicated in numerous diseases, making ROCK an attractive therapeutic target. Isoquinoline-based sulfonamides, most notably Fasudil, have emerged as a significant class of ROCK inhibitors.
The synthesis of these inhibitors typically involves the coupling of a substituted isoquinoline-5-sulfonyl chloride with a suitable amine-containing moiety. While Fasudil is derived from isoquinoline-5-sulfonyl chloride, derivatives with substitutions on the isoquinoline ring, such as at the 4-position, have been explored to enhance potency and selectivity. This document will detail the synthesis and application of these key intermediates.
The Role of this compound
While isoquinoline-5-sulfonyl chloride and 4-fluoroisoquinoline-5-sulfonyl chloride are commonly used in the synthesis of ROCK inhibitors, the use of this compound is less prevalent in publicly available literature. However, the 4-methylisoquinoline scaffold is present in highly potent and selective ROCK inhibitors.
A notable example is (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P), a more selective inhibitor of Rho-kinase than Fasudil.[1] The synthesis of H-1152P would logically proceed through a this compound intermediate, highlighting the importance of this specific building block in the development of next-generation ROCK inhibitors with improved pharmacological profiles.
ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a key regulator of cellular contractility and cytoskeletal dynamics. The pathway is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK. Activated ROCK then phosphorylates multiple downstream substrates, leading to various cellular responses.
References
Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis and significance of isoquinoline sulfonyl chlorides, key intermediates in the development of pharmacologically active compounds. Detailed experimental protocols for their preparation are also presented.
Application Notes
Isoquinoline derivatives are a prominent class of heterocyclic compounds that form the core structure of many natural products and synthetic drugs.[1][2] The introduction of a sulfonyl chloride group onto the isoquinoline scaffold, a process known as chlorosulfonylation, yields highly reactive intermediates, primarily isoquinoline sulfonyl chlorides. These intermediates are pivotal in the synthesis of a diverse array of isoquinoline sulfonamides, which have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][3]
The resulting isoquinoline sulfonamides have been investigated for various therapeutic applications, including:
-
Anticancer Agents: Exhibiting inhibitory activity against various cancer cell lines.[1][4]
-
Enzyme Inhibitors: Acting on targets such as protein kinase C.[4]
-
Cardiovascular Drugs: Showing vasodilatory and antihypertensive properties. 5-isoquinoline sulfonyl chloride is a key intermediate in the synthesis of Fasudil, a potent Rho-kinase inhibitor.[5][6]
-
Central Nervous System (CNS) Agents: Investigated for their potential in treating CNS disorders by acting as multi-receptor agents.[7]
-
Antibacterial Agents: Demonstrating activity against various bacterial strains.[3]
The position of the sulfonyl chloride group on the isoquinoline ring significantly influences the biological activity of the resulting sulfonamides. Therefore, regioselective chlorosulfonylation methods are of great importance in the targeted design of novel therapeutic agents.
Data Presentation: Comparison of Synthetic Methods for Isoquinoline Sulfonyl Chlorides
The following table summarizes quantitative data for various methods of synthesizing isoquinoline sulfonyl chlorides, providing a comparison of yields and specific derivatives.
| Isoquinoline Derivative | Reagents | Method | Product | Yield (%) | Reference |
| 5-Bromoisoquinoline | 1. Thiourea2. Oxidant, HCl | Two-step: S-isoquinoline isothiourea salt formation followed by oxidative chlorosulfonyl acylation | 5-Isoquinoline sulfonyl chloride | 95.9 | [5] |
| Isoquinoline | Chlorosulfonic acid, then Thionyl chloride | Two-step: Sulfonation followed by chlorination | Isoquinoline-5-sulfonyl chloride | Not specified | [8] |
| 5-Isoquinolinesulfonic acid | Thionyl chloride, DMF | Chlorination | Isoquinoline-5-sulfonyl chloride hydrochloride | 85 | [9][10] |
| 5-Isoquinolinesulfonic acid | Thionyl chloride, DMF | Chlorination | Isoquinoline-5-sulfonyl chloride hydrochloride | 82 | [10] |
| 6-Amino-isoquinoline | 1. NaNO₂, HCl2. SO₂, CuCl₂ | Diazotization followed by Sandmeyer-type reaction | Isoquinoline-6-sulfonyl chloride | Not specified | [11] |
| 4-Fluoro-isoquinoline | Thionyl chloride, then HCl/EtOAc | Chlorination and salt formation | 4-Fluoro-5-isoquinolinesulfonyl chloride hydrochloride | 45.4 | [12] |
| 8-Hydroxyquinoline | Chlorosulfonic acid | Direct Chlorosulfonylation | 8-Hydroxyquinoline-5-sulfonyl chloride | Not specified | [13] |
Experimental Protocols
Detailed methodologies for key experiments in the chlorosulfonylation of isoquinoline derivatives are provided below.
Protocol 1: Two-Step Synthesis of 5-Isoquinoline Sulfonyl Chloride from 5-Bromoisoquinoline
This environmentally friendly method avoids the use of highly corrosive reagents and proceeds in high yield.[5]
Step 1: Synthesis of S-Isoquinoline Isothiourea Salt
-
To a solution of 5-bromoisoquinoline in an appropriate solvent, add an equimolar amount of thiourea.
-
Heat the mixture to reflux for a specified time to facilitate the alkylation reaction.
-
Cool the reaction mixture and collect the crude product by suction filtration.
-
Recrystallize the crude product from a suitable solvent to obtain pure S-isoquinoline isothiourea salt.
Step 2: Oxidative Chlorosulfonyl Acylation
-
Dissolve the S-isoquinoline isothiourea salt obtained in Step 1 in dilute hydrochloric acid.
-
Cool the solution in an ice bath.
-
Add an oxidant (e.g., chlorine gas or an in-situ generated source) to the solution while maintaining the low temperature.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Collect the precipitated product by suction filtration.
-
Wash the product with cold water and dry under vacuum to yield 5-isoquinoline sulfonyl chloride.
Protocol 2: Chlorosulfonylation of Isoquinoline using Chlorosulfonic Acid
This is a direct method for introducing a sulfonyl chloride group onto the isoquinoline ring.[8]
-
Cool chlorosulfonic acid in an ice bath.
-
Slowly add isoquinoline to the cooled chlorosulfonic acid with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. For less reactive substrates, heating may be required.
-
Carefully pour the reaction mixture onto crushed ice.
-
If the sulfonic acid precipitates, it can be isolated and then converted to the sulfonyl chloride in a subsequent step.
-
For a one-step procedure, directly extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the isoquinoline sulfonyl chloride.
Protocol 3: Synthesis of Isoquinoline-5-sulfonyl Chloride Hydrochloride from 5-Isoquinolinesulfonic Acid
This protocol is useful for converting the sulfonic acid to the corresponding sulfonyl chloride.[9][10]
-
To a round-bottom flask, add 5-isoquinolinesulfonic acid and an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, remove the excess thionyl chloride by rotary evaporation.
-
Suspend the residue in an anhydrous solvent like dichloromethane, and collect the solid product by filtration.
-
Wash the solid with the same solvent and dry under vacuum to obtain isoquinoline-5-sulfonyl chloride hydrochloride.
Visualizations
Experimental Workflow for Chlorosulfonylation of Isoquinoline Derivatives
Caption: General workflow for the synthesis of isoquinoline sulfonyl chlorides.
Logical Relationship in Drug Discovery from Isoquinoline
Caption: Drug discovery pathway starting from the isoquinoline scaffold.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinoline-Sulfonamide derivatives: Significance and symbolism [wisdomlib.org]
- 4. Journal articles: 'Isoquinolines, pharmacology' – Grafiati [grafiati.com]
- 5. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]
- 6. 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 5-Isoquinolinesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Isoquinoline-5-sulphonyl chloride hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same - Google Patents [patents.google.com]
- 12. Cas 906820-08-4,4-Fluoro-5-isoquinolinesulfonyl chloride hydrochloride (1:1) | lookchem [lookchem.com]
- 13. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Isoquinolinesulfonamides from Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of isoquinolinesulfonamides, a class of compounds with significant interest in drug discovery, particularly as inhibitors of various protein kinases. The core of this methodology involves the preparation of isoquinoline sulfonyl chloride intermediates, followed by their coupling with a diverse range of primary and secondary amines.
Introduction
Isoquinolinesulfonamides are a pivotal class of heterocyclic compounds in medicinal chemistry. Their rigid bicyclic structure serves as a versatile scaffold for the development of potent and selective inhibitors of various enzymes, most notably Rho-associated coiled-coil containing protein kinase (ROCK). Fasudil, an isoquinoline-5-sulfonamide derivative, is a clinically approved ROCK inhibitor used for the treatment of cerebral vasospasm. The synthesis of these compounds is primarily achieved through the reaction of an isoquinolinesulfonyl chloride with an appropriate amine. This document outlines detailed procedures for the synthesis of the sulfonyl chloride precursors and their subsequent conversion to the target isoquinolinesulfonamides.
Synthesis of Isoquinoline Sulfonyl Chlorides
The critical intermediate in the synthesis of isoquinolinesulfonamides is the corresponding isoquinoline sulfonyl chloride. The two most common isomers are the 5- and 8-substituted derivatives. Below are protocols for their preparation.
Method 1: Direct Chlorosulfonylation of Isoquinoline
This method is a straightforward approach for the synthesis of isoquinoline-5-sulfonyl chloride, though it can lead to a mixture of isomers.
Experimental Protocol:
-
To a stirred solution of isoquinoline (1 equivalent) in chloroform, chlorosulfonic acid (3-5 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is carefully quenched by pouring it onto crushed ice.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude isoquinoline sulfonyl chloride.
-
Purification is typically achieved by column chromatography on silica gel.
| Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Isoquinoline | Isoquinoline-5-sulfonyl chloride | Chlorosulfonic acid, Chloroform | 0 to RT | 2-4 | Variable | Mixture of isomers |
Table 1: Summary of Direct Chlorosulfonylation of Isoquinoline.
Method 2: Synthesis from Amino-isoquinolines via Sandmeyer-type Reaction
A more regioselective method for the synthesis of isoquinoline sulfonyl chlorides involves the diazotization of the corresponding aminoisoquinoline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst. This is particularly useful for the synthesis of isoquinoline-8-sulfonyl chloride.
Experimental Protocol:
-
Diazotization: To a solution of the aminoisoquinoline (e.g., 8-aminoisoquinoline) (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise at 0-5 °C. The mixture is stirred for 30 minutes at this temperature to form the diazonium salt solution.
-
Sulfonylation: In a separate flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 0 °C. Copper(I) chloride (catalytic amount) is added.
-
The freshly prepared diazonium salt solution is added dropwise to the sulfur dioxide solution while maintaining the temperature below 10 °C.
-
The reaction mixture is stirred for 1-2 hours at room temperature.
-
The mixture is then poured into ice-water, and the precipitated sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
| Starting Material | Product | Key Reagents | Key Intermediates | Typical Yield (%) |
| 5-Aminoisoquinoline | Isoquinoline-5-sulfonyl chloride | NaNO₂, HCl, SO₂, CuCl | 5-Isoquinolinediazonium chloride | 70-85 |
| 8-Aminoisoquinoline | Isoquinoline-8-sulfonyl chloride | NaNO₂, HCl, SO₂, CuCl | 8-Isoquinolinediazonium chloride | 65-80 |
Table 2: Synthesis of Isoquinoline Sulfonyl Chlorides via Sandmeyer-type Reaction.
Synthesis of Isoquinolinesulfonamides
The final step in the synthesis is the coupling of the isoquinoline sulfonyl chloride with a primary or secondary amine. This is a robust and widely applicable reaction.
General Experimental Protocol:
-
To a stirred solution of the amine (1.1-1.5 equivalents) and a base (e.g., triethylamine or pyridine, 2-3 equivalents) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, a solution of the isoquinoline sulfonyl chloride (1 equivalent) in the same solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure isoquinolinesulfonamide.[1][2]
| Isoquinoline Sulfonyl Chloride | Amine | Product | Base | Solvent | Typical Yield (%) |
| Isoquinoline-5-sulfonyl chloride | Homopiperazine | Fasudil | Triethylamine | DCM | 80-95 |
| Isoquinoline-5-sulfonyl chloride | Morpholine | 5-(Morpholinosulfonyl)isoquinoline | Pyridine | THF | 85-95 |
| Isoquinoline-8-sulfonyl chloride | Piperidine | 8-(Piperidin-1-ylsulfonyl)isoquinoline | Triethylamine | DCM | 80-90 |
| Isoquinoline-8-sulfonyl chloride | Benzylamine | N-Benzylisoquinoline-8-sulfonamide | Triethylamine | DCM | 85-95 |
Table 3: Examples of Isoquinolinesulfonamide Synthesis.
Application in Drug Discovery: Rho-Kinase (ROCK) Inhibition
Isoquinolinesulfonamides, particularly derivatives of isoquinoline-5-sulfonamide like Fasudil, are potent inhibitors of Rho-kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in various cellular processes, including smooth muscle contraction, cell adhesion, and motility. The inhibition of ROCK has therapeutic potential in a range of diseases, including cardiovascular disorders like hypertension and cerebral vasospasm.
Rho-Kinase Signaling Pathway and Inhibition by Isoquinolinesulfonamides
The small GTPase RhoA activates ROCK, which in turn phosphorylates and inactivates myosin light chain phosphatase (MLCP). This leads to an increase in the phosphorylation of the myosin light chain (MLC), resulting in smooth muscle contraction. Isoquinolinesulfonamides act as ATP-competitive inhibitors of ROCK, preventing the phosphorylation of its substrates and thereby promoting smooth muscle relaxation.
Figure 1: Rho-Kinase Signaling Pathway and Inhibition.
Experimental Workflow for Synthesis and Purification
The general workflow for the synthesis of isoquinolinesulfonamides is a two-stage process involving the preparation of the sulfonyl chloride intermediate followed by coupling with an amine and subsequent purification.
References
Application Notes and Protocols: 4-Methylisoquinoline-5-sulfonyl Chloride as a Putative ROCK Inhibitor in Cell Biology Research
For research use only. Not for use in diagnostic procedures.
Introduction
4-Methylisoquinoline-5-sulfonyl chloride is a chemical compound belonging to the isoquinoline sulfonamide family. While specific biological data for this exact compound is limited in publicly available research, its structural similarity to a well-established class of kinase inhibitors strongly suggests its utility as a research tool in cell biology. The isoquinoline-5-sulfonyl moiety is a core structural feature of potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] Therefore, this compound is hypothesized to function as a ROCK inhibitor, likely through covalent modification of the kinase.
These application notes provide a framework for utilizing this compound as a putative ROCK inhibitor. The protocols described are standard methods for characterizing the effects of ROCK inhibition on cellular signaling and function.
Putative Mechanism of Action: ROCK Inhibition
The Rho-associated kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is a central regulator of actin cytoskeleton dynamics, cell polarity, migration, and proliferation.[4][5] ROCK phosphorylates numerous substrates, including Myosin Light Chain (MLC) and the MLC phosphatase targeting subunit (MYPT1), leading to increased actomyosin contractility.
By inhibiting ROCK, this compound is expected to disrupt these processes, making it a valuable tool for studying RhoA/ROCK signaling in various cellular contexts, including cancer biology, neuroscience, and cardiovascular research.
Comparative Quantitative Data of Structurally Related ROCK Inhibitors
To provide a context for the potential potency of this compound, the following table summarizes the inhibitory concentrations of well-characterized, structurally related ROCK inhibitors.
| Compound Name | Alias | Target(s) | K_i_ / IC_50_ |
| H-1152 | ROCK2 | K_i_ = 1.6 nM | |
| ROCK2 | IC_50_ = 12 nM | ||
| PKA | K_i_ = 630 nM | ||
| PKC | K_i_ = 9270 nM | ||
| Fasudil | HA-1077 | ROCK1 | K_i_ = 0.33 µM |
| ROCK2 | IC_50_ = 0.158 µM | ||
| PKA | IC_50_ = 4.58 µM | ||
| PKC | IC_50_ = 12.30 µM | ||
| Y-27632 | ROCK1 | K_i_ = 140 nM | |
| ROCK2 | K_i_ = 300 nM |
Data compiled from multiple sources.[3][6][7][8][9][10][11]
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of this compound within the RhoA/ROCK signaling pathway.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., HeLa, MDA-MB-231)
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should also be prepared.
-
Replace the medium in the wells with the prepared compound dilutions.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on cell migration.
Materials:
-
Cells that form a confluent monolayer (e.g., A549, fibroblasts)
-
Complete culture medium
-
Low-serum medium
-
This compound
-
DMSO (vehicle)
-
6-well or 12-well plates
-
200 µL pipette tip or scratcher
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow until they form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with low-serum medium containing the desired concentration of this compound or vehicle.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial area.
Protocol 3: Western Blot Analysis of ROCK Substrate Phosphorylation
This protocol is used to directly measure the inhibition of ROCK activity in cells by assessing the phosphorylation state of its downstream target, Myosin Light Chain 2 (MLC2).
Materials:
-
Cells of interest
-
Complete culture medium
-
Serum-free medium for starvation
-
This compound
-
DMSO (vehicle)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-MLC2, anti-total-MLC2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence substrate and imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the RhoA/ROCK pathway with an agonist (e.g., lysophosphatidic acid (LPA) or serum) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Quantify band intensities and normalize the phospho-MLC2 signal to total MLC2 and the loading control (GAPDH).
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fasudil - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: 4-Methylisoquinoline-5-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Methylisoquinoline-5-sulfonyl chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product is an oil and won't solidify. What should I do?
A1: An oily product can result from several factors. Here are a few troubleshooting steps:
-
Residual Solvent: The most common reason for an oily product is the presence of residual solvents, particularly chlorinated solvents like dichloromethane (DCM) or chloroform. Ensure your product is thoroughly dried under high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) under vacuum can help, but be cautious as sulfonyl chlorides can be heat-sensitive.
-
Impurities: The presence of impurities can lower the melting point of your compound, causing it to appear as an oil. Consider repurification by flash chromatography or recrystallization.
-
Incomplete Reaction: If the starting material or reaction intermediates are oily, their presence in the final product can prevent solidification. Verify the reaction completion by TLC or LC-MS before work-up.
Q2: My NMR spectrum shows a significant amount of a water-soluble impurity. What is it and how can I remove it?
A2: The most likely water-soluble impurity is the corresponding 4-Methylisoquinoline-5-sulfonic acid, formed by the hydrolysis of the sulfonyl chloride. Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture or during aqueous work-ups.
-
Removal: To remove the sulfonic acid, you can perform a gentle aqueous work-up. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or DCM) and wash with cold, saturated sodium bicarbonate solution. The basic wash will deprotonate the acidic sulfonic acid, making it soluble in the aqueous layer. Follow this with a wash with brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating. Caution: Perform this step quickly and at a low temperature to minimize further hydrolysis of the desired sulfonyl chloride.
Q3: I am seeing streaks on my TLC plate during flash chromatography. How can I improve the separation?
A3: Streaking on TLC plates often indicates that the compound is either highly polar, acidic, or unstable on silica gel.
-
Acidic Nature: The presence of the sulfonic acid impurity can cause streaking. A base wash before chromatography, as described in Q2, can help.
-
Solvent System: Try a more polar solvent system or add a small amount of a modifier to your eluent. For example, adding 0.1-1% of acetic acid to your mobile phase can sometimes improve the chromatography of acidic compounds. However, be aware that prolonged exposure to silica gel, especially acidic silica, can lead to decomposition of the sulfonyl chloride.
-
Alternative Stationary Phase: If the compound is unstable on silica, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase (e.g., C18 for reverse-phase chromatography).
Q4: My yield is very low after purification. What are the potential causes?
A4: Low yield can be attributed to several factors throughout the purification process:
-
Decomposition: As mentioned, sulfonyl chlorides can decompose on silica gel or hydrolyze during aqueous work-ups. Minimize the time the compound spends in contact with silica gel and water.
-
Transfer Losses: Ensure quantitative transfers between flasks and during filtration. Rinsing glassware with a small amount of solvent can help recover more material.
-
Incomplete Crystallization: If purifying by recrystallization, ensure you have chosen an appropriate solvent system and allowed sufficient time for crystallization at a low temperature. The product might be more soluble in the mother liquor than anticipated.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A desiccator is also recommended for long-term storage.
Q2: What are the most common impurities I should expect in my crude this compound?
A2: Common impurities include:
-
4-Methylisoquinoline-5-sulfonic acid: The hydrolysis product.
-
Positional isomers: Depending on the synthetic route, other isomers such as 4-methylisoquinoline-8-sulfonyl chloride may be formed.
-
Unreacted starting materials: Such as 4-methylisoquinoline.
-
Residual solvents: From the reaction or work-up.
Q3: Can I purify this compound by distillation?
A3: Distillation is generally not a recommended method for purifying sulfonyl chlorides. These compounds can be thermally unstable and may decompose at elevated temperatures.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect the presence of isomers or other impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and identify impurities.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Data Presentation
The following tables summarize quantitative data gathered from analogous purification procedures for isoquinoline sulfonyl chlorides. This data can serve as a benchmark for your experiments.
Table 1: Purity of 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride after Purification
| Purification Method | Analytical Method | Purity (Isomer Ratio) | Reference |
| Formation of Hydrochloride Salt and Filtration | HPLC | 99.64 : 0.36 | [1] |
| Formation of Hydrochloride Salt and Filtration | HPLC | 99.68 : 0.32 | [1] |
Experimental Protocols
Below are detailed methodologies for the purification of this compound.
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general procedure that may require optimization for your specific crude material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptanes)
-
Ethyl acetate
-
Dichloromethane (optional)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and flash chromatography system
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives good separation between the desired product and impurities (aim for an Rf value of 0.2-0.4 for the product).
-
Column Packing: Prepare a flash chromatography column with silica gel, slurried in the chosen mobile phase (or a less polar starting eluent for a gradient).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds or to improve separation, perform a dry load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Elute the column with the determined solvent system. A gradient of increasing polarity (e.g., from 100% hexanes to a mixture of hexanes and ethyl acetate) is often effective.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., hexanes/ethyl acetate, hexanes/tetrahydrofuran, or toluene)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. A recrystallization from hexanes with cooling to -20 °C has been reported for a similar compound.[2]
Protocol 3: Purification via Hydrochloride Salt Formation
This method is particularly useful for removing positional isomers.[1]
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
Hydrochloric acid solution in a non-polar solvent (e.g., 4N HCl in 1,4-dioxane or HCl in diethyl ether)
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in an organic solvent (e.g., 4N HCl in dioxane) to the solution. The hydrochloride salt of the this compound should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the solvent used for the reaction (e.g., dichloromethane) to remove any soluble impurities.
-
Drying: Dry the purified hydrochloride salt under vacuum.
-
Liberation of the Free Base (if required): If the free sulfonyl chloride is needed for subsequent reactions, the hydrochloride salt can be neutralized. Suspend the salt in a suitable organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by a water and brine wash. Dry the organic layer and evaporate the solvent. This step should be performed with caution to avoid hydrolysis.
Mandatory Visualization
Caption: General Purification Workflow for this compound.
Caption: Troubleshooting Guide for Purification Issues.
References
Technical Support Center: Synthesis of 4-Methylisoquinoline-5-sulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-methylisoquinoline-5-sulfonyl chloride. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The most prevalent impurities in the synthesis of this compound typically arise from the starting materials, side reactions during chlorosulfonation, and subsequent degradation. The primary impurities include:
-
Positional Isomers: Chlorosulfonation of 4-methylisoquinoline can result in the formation of various isomers, with 4-methylisoquinoline-8-sulfonyl chloride being a common byproduct.[1]
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of residual 4-methylisoquinoline in the final product.
-
Hydrolysis Product: this compound is susceptible to hydrolysis, forming the corresponding 4-methylisoquinoline-5-sulfonic acid.[2][3][4][5] This is a very common impurity, especially during workup and purification if moisture is not rigorously excluded.
-
Over-sulfonated Products: Under harsh reaction conditions, disulfonated isoquinoline species may be formed.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., chloroform, dichloromethane, ethyl acetate) may be present in the final product if not adequately removed.
Q2: How can I minimize the formation of the 4-methylisoquinoline-8-sulfonyl chloride isomer?
Minimizing the formation of the 8-sulfonyl chloride isomer is a significant challenge. Reaction conditions play a crucial role. Lowering the reaction temperature during the addition of the chlorosulfonating agent can sometimes improve regioselectivity. A slow, controlled addition of 4-methylisoquinoline to the chlorosulfonating agent (inverse addition) may also be beneficial.
Q3: My final product is a sticky solid or oil instead of a crystalline solid. What is the likely cause?
A non-crystalline product often indicates the presence of impurities. The most likely culprits are residual solvents or the presence of the sulfonic acid hydrolysis product, which can hinder crystallization. To address this, ensure that the product is thoroughly dried under high vacuum. If the issue persists, purification by column chromatography or recrystallization from a suitable solvent system may be necessary.
Q4: What is the best method for purifying crude this compound?
A multi-step purification approach is often most effective. An initial workup can involve quenching the reaction mixture in ice-water, followed by extraction with a suitable organic solvent like dichloromethane or ethyl acetate. The organic layer should then be washed with brine to remove water-soluble impurities. For removal of the sulfonic acid impurity, a wash with a dilute solution of sodium bicarbonate can be effective, but care must be taken as this can also promote hydrolysis of the desired sulfonyl chloride. A method for purifying crude organosulfonyl chlorides involves scrubbing with an aqueous hydrochloric acid solution followed by vacuum stripping.[6] Finally, recrystallization from a solvent system such as ethyl acetate/hexanes or toluene can yield a product of high purity.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure stoichiometric amounts of reagents are correct. |
| Product lost during workup. | Optimize the extraction and washing steps. Minimize the use of aqueous base to prevent hydrolysis. | |
| Degradation of starting material or product. | Perform the reaction at a lower temperature. Use a less aggressive chlorosulfonating agent if possible. | |
| Product contains significant amount of 4-methylisoquinoline-5-sulfonic acid | Exposure to moisture during reaction or workup. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Minimize contact with water during the workup. |
| Presence of multiple isomers | Lack of regioselectivity in the chlorosulfonation step. | Optimize reaction temperature and addition rate. Consider using a different sulfonating agent or a protective group strategy. |
| Product is discolored | Formation of colored byproducts due to side reactions or degradation. | Purify the product by column chromatography using silica gel. Consider treatment with activated carbon. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.[1][8][9]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (e.g., 5 equivalents). Cool the flask to 0°C in an ice bath.
-
Addition of Starting Material: Dissolve 4-methylisoquinoline (1 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., chloroform). Add this solution dropwise to the cooled chlorosulfonic acid via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The crude product may precipitate as a solid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
Caption: Classification of common synthesis impurities.
References
- 1. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 2. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 9. Buy 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 [smolecule.com]
Technical Support Center: Stability of Sulfonyl Chlorides in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sulfonyl chlorides in aqueous solutions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments involving sulfonyl chlorides in aqueous media.
Question: My reaction yield is significantly lower than expected. Could hydrolysis of my sulfonyl chloride be the cause?
Answer: Yes, the hydrolysis of sulfonyl chlorides to their corresponding sulfonic acids is a common side reaction in aqueous environments that can significantly reduce your yield.[1] The susceptibility to hydrolysis varies greatly depending on the structure of the sulfonyl chloride and the reaction conditions.
Question: I observe a precipitate forming in my aqueous reaction mixture. What could it be?
Answer: If your sulfonyl chloride has low solubility in water, the precipitate could be the unreacted starting material.[2][3] However, the formation of a precipitate could also indicate the product of hydrolysis, the corresponding sulfonic acid, may also have limited solubility under the reaction conditions.
Question: My reaction seems to be stalled or proceeding very slowly. How can I minimize the impact of sulfonyl chloride hydrolysis?
Answer: To minimize hydrolysis, consider the following strategies:
-
pH Control: The rate of hydrolysis is pH-dependent. For many sulfonyl chlorides, hydrolysis is slower in acidic conditions.[4]
-
Temperature: Lowering the reaction temperature can decrease the rate of hydrolysis.[5]
-
Solvent Choice: If your reaction allows, using a co-solvent like acetone or dioxane can reduce the concentration of water and slow down hydrolysis.[6]
-
Reagent Addition: Adding the sulfonyl chloride last and in a controlled manner to the reaction mixture can help to favor the desired reaction over hydrolysis.
Question: How can I quickly assess if my sulfonyl chloride is degrading in my aqueous buffer?
Answer: A simple method is to monitor the pH of the solution over time. The hydrolysis of a sulfonyl chloride (RSO₂Cl) generates the corresponding sulfonic acid (RSO₃H) and hydrochloric acid (HCl), which will cause a decrease in the pH of an unbuffered or weakly buffered solution.[1]
RSO₂Cl + H₂O → RSO₃H + HCl
For quantitative analysis, techniques like HPLC, spectrophotometry, or titration can be employed.
Question: Are there any sulfonyl chloride derivatives that are more resistant to hydrolysis?
Answer: Yes, sulfonyl fluorides (RSO₂F) are generally more stable towards hydrolysis compared to their chloride counterparts.[7] This increased stability is attributed to the stronger S-F bond. However, their reactivity with nucleophiles is also reduced.
Quantitative Data on Sulfonyl Chloride Hydrolysis
The rate of hydrolysis of sulfonyl chlorides is influenced by various factors. The following tables provide a summary of hydrolysis rate constants for different sulfonyl chlorides under various conditions.
Table 1: First-Order Rate Constants for the Solvolysis of para-Substituted Benzenesulfonyl Chlorides in Water at 15°C
| Substituent (X) | Rate Constant (k) x 10⁻⁴ s⁻¹ |
| 4-MeO | 23.89 |
| 4-Me | 13.57 |
| 4-H | 11.04 |
| 4-Br | 7.447 |
| 4-NO₂ | 9.373 |
| (Data sourced from Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 49(9), 1441-1450.) |
Table 2: Effect of Temperature on the Hydrolysis Rate Constant of a para-Substituted Benzenesulfonyl Chloride in 30%/70% Water-Acetonitrile
| Temperature (°C) | Rate Constant (k) x 10⁻⁵ s⁻¹ |
| 25 | 8.9 |
| 6 | ~1.5 |
| (Data interpreted from Wang, Z., & Needham, S. R. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride. Journal of Liquid Chromatography & Related Technologies, 21(9), 1351-1361.)[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of sulfonyl chlorides in aqueous solutions.
Protocol 1: Determination of Sulfonyl Chloride Hydrolysis by HPLC
Objective: To quantify the rate of hydrolysis of a sulfonyl chloride in an aqueous solution by monitoring its disappearance over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Sulfonyl chloride of interest
-
Aqueous buffer of desired pH
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column
-
Thermostatted autosampler or reaction vessel
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the sulfonyl chloride in a water-miscible organic solvent (e.g., acetonitrile) at a known concentration. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Reaction Setup: In a thermostatted vessel, add a known volume of the aqueous buffer pre-equilibrated to the desired temperature.
-
Initiation of Reaction: At time zero (t=0), add a small, known volume of the sulfonyl chloride stock solution to the aqueous buffer to achieve the desired final concentration. Ensure rapid mixing.
-
Sample Collection: At predetermined time intervals, withdraw aliquots of the reaction mixture. Immediately quench the hydrolysis reaction by diluting the aliquot with a suitable mobile phase (e.g., a high percentage of acetonitrile) to prevent further degradation before analysis.
-
HPLC Analysis: Inject the quenched samples and the calibration standards onto the HPLC system.
-
Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A suitable gradient or isocratic mixture of water and acetonitrile. The exact conditions will need to be optimized for the specific sulfonyl chloride.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where the sulfonyl chloride has strong absorbance.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the sulfonyl chloride against the concentration of the standards. Use the calibration curve to determine the concentration of the sulfonyl chloride in each of the collected samples. Plot the natural logarithm of the sulfonyl chloride concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k) for the hydrolysis.
Protocol 2: Titrimetric Determination of Sulfonyl Chloride Concentration
Objective: To determine the concentration of a sulfonyl chloride in a sample by reacting it with a known excess of a nucleophile and then titrating the remaining nucleophile or a reaction product.
Materials:
-
Sulfonyl chloride sample
-
Benzyl mercaptan solution of known concentration
-
Acrylonitrile
-
Standardized cerium(IV) sulfate solution
-
Ferroin indicator
-
Dimethylformamide (DMF)
-
Burette, pipettes, and conical flasks
Procedure:
-
Reaction with Mercaptan: In a conical flask, add a known volume of the sulfonyl chloride solution in DMF. Add a known excess of benzyl mercaptan solution. The sulfonyl chloride reacts with the mercaptan to form a sulfinic acid. RSO₂Cl + 2 R'SH → RSO₂H + HCl + R'SSR'
-
Masking Excess Mercaptan: Add acrylonitrile to the reaction mixture to react with and "mask" the excess, unreacted benzyl mercaptan.
-
Titration of Sulfinic Acid: Add a few drops of ferroin indicator to the solution. Titrate the sulfinic acid formed in the first step with a standardized solution of cerium(IV) sulfate. The endpoint is indicated by a color change from orange-red to pale blue. RSO₂H + 2 Ce⁴⁺ + H₂O → RSO₃H + 2 Ce³⁺ + 2H⁺
-
Calculation: The amount of sulfonyl chloride in the original sample can be calculated from the stoichiometry of the reactions and the volume of the cerium(IV) sulfate solution used in the titration.
Visual Guides
Hydrolysis Mechanisms of Sulfonyl Chlorides
The hydrolysis of sulfonyl chlorides can proceed through different mechanisms depending on the structure of the sulfonyl chloride and the reaction conditions.
Caption: Mechanisms of sulfonyl chloride hydrolysis.
Experimental Workflow for Stability Analysis
A general workflow for assessing the stability of a sulfonyl chloride in an aqueous solution.
Caption: Workflow for sulfonyl chloride stability testing.
Troubleshooting Decision Tree
A logical guide to troubleshooting common issues related to sulfonyl chloride instability.
Caption: Troubleshooting sulfonyl chloride instability.
References
- 1. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. CN105548162A - Determination method for sulfuryl chloride in thionyl chloride - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Isoquinoline Sulfonylation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for isoquinoline sulfonylation.
Troubleshooting Guide
This guide addresses common issues encountered during the sulfonylation of isoquinolines.
Question: Why is the yield of my sulfonylated isoquinoline product low?
Answer:
Low yields in isoquinoline sulfonylation can stem from several factors. Consider the following troubleshooting steps:
-
Starting Material Quality: Ensure the purity of your isoquinoline starting material and the sulfonylating agent (e.g., sulfonyl chloride). Impurities can interfere with the reaction. Isoquinoline itself is a weak base and can be purified by crystallization of its salts.[1]
-
Reaction Conditions:
-
Temperature: Some sulfonylation reactions are sensitive to temperature. If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, excessive heat can lead to decomposition.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.
-
Atmosphere: Some reactions, particularly those involving catalysts, may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.[2]
-
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to low yields. Ensure the stoichiometry of the isoquinoline, sulfonylating agent, base, and any catalyst is accurate. A modest excess of the sulfonylating agent might be necessary in some cases.
-
Choice of Base: The base plays a crucial role in activating the isoquinoline or scavenging the acid byproduct. A base that is too weak may result in an incomplete reaction, while a base that is too strong could lead to side product formation. Common bases include organic amines (e.g., triethylamine, N-methylpiperidine) and inorganic bases (e.g., potassium carbonate).[3] The choice of base can influence the regioselectivity of the reaction.[3]
-
Solvent Selection: The solvent can significantly impact the reaction outcome. The solubility of reactants and intermediates, as well as the solvent's polarity, can affect reaction rates and selectivity.[4] Dichloromethane and tetrahydrofuran are commonly used solvents.[5]
Question: I am observing the formation of multiple products or significant side products. How can I improve the selectivity?
Answer:
The formation of multiple products often points to issues with regioselectivity or side reactions. Here's how to address this:
-
Regioselectivity: The position of sulfonylation on the isoquinoline ring can be influenced by several factors:
-
Directing Groups: Existing substituents on the isoquinoline ring will direct the position of sulfonylation.
-
Reaction Mechanism: Different reaction mechanisms (e.g., electrophilic aromatic substitution, radical addition) will favor different positions. For instance, reactions involving nucleophilic attack on an activated isoquinoline N-oxide often occur at the C2 position.[5]
-
Catalyst: In catalyzed reactions, the nature of the catalyst can influence which position is functionalized.
-
-
Side Reactions:
-
Hydrolysis of Sulfonyl Chloride: If moisture is present in the reaction, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid, reducing the amount of reagent available for the desired reaction.
-
Polysulfonylation: Using a large excess of the sulfonylating agent or harsh reaction conditions can sometimes lead to the addition of more than one sulfonyl group.
-
Starting Material Decomposition: If the reaction conditions are too harsh (e.g., high temperature, very strong base), the starting material or product may decompose.
-
To improve selectivity, consider modifying the reaction conditions. A change in solvent, base, or temperature can sometimes favor the desired product.[4] Additionally, protecting groups may be necessary to block reactive sites on the isoquinoline ring if regioselectivity is a persistent issue.
Question: My starting material is not being consumed, or the reaction is very slow. What can I do?
Answer:
A stalled or slow reaction can be due to several factors:
-
Insufficient Activation: The isoquinoline ring may not be sufficiently activated for the sulfonylation to occur. This can be addressed by:
-
Using a more reactive sulfonylating agent.
-
Employing a catalyst: Transition metals like copper or palladium can be used to catalyze C-H activation for sulfonylation.[6]
-
Activating the isoquinoline: For example, conversion to an isoquinoline N-oxide can make the ring more susceptible to certain types of sulfonylation.[5]
-
-
Inappropriate Base: The chosen base might not be strong enough to deprotonate the isoquinoline or facilitate the reaction. Consider switching to a stronger base.
-
Low Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. Try increasing the temperature incrementally while monitoring for product formation and decomposition.
-
Inhibitors: Impurities in the starting materials or solvent could be inhibiting the reaction. Ensure all reagents and solvents are of high purity.
Frequently Asked Questions (FAQs)
What are the most common methods for isoquinoline sulfonylation?
The most common methods include:
-
Reaction with Sulfonyl Chlorides: This is a traditional method where an isoquinoline reacts with a sulfonyl chloride in the presence of a base.[7]
-
Direct C-H Sulfonylation: Modern methods focus on the direct functionalization of C-H bonds, often using transition metal catalysts or photoredox catalysis.[8][9] This approach is more atom-economical.
-
Sulfonylation of Isoquinoline N-Oxides: Activating the isoquinoline as an N-oxide allows for deoxygenative C2-sulfonylation with sulfonyl chlorides.[5][10]
How do I choose the right sulfonylating agent?
The choice of sulfonylating agent depends on the desired sulfonyl group to be introduced. Common agents include:
-
Aryl and alkyl sulfonyl chlorides (R-SO₂Cl): These are widely available and commonly used.[5]
-
Sulfinates (R-SO₂Na): These can be used in radical-based sulfonylation reactions.[8][9]
-
DABCO·(SO₂)₂: This is a surrogate for sulfur dioxide and can be used in certain multi-component reactions.[8][9]
What is the role of the base in isoquinoline sulfonylation?
The base typically serves one or both of the following purposes:
-
Acid Scavenger: It neutralizes the acid (e.g., HCl) that is generated during the reaction, particularly when using sulfonyl chlorides.
-
Activating Agent: In some cases, the base can deprotonate the isoquinoline or an intermediate, making it more nucleophilic and reactive. The choice of base can also influence the regioselectivity of the reaction.[3]
Which analytical techniques are best for monitoring the reaction?
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the components of the reaction mixture, including the mass of the product and any byproducts, which can help in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural characterization of the final, purified product.[5][7]
Quantitative Data Summary
The following tables summarize quantitative data from representative isoquinoline sulfonylation experiments.
Table 1: Optimization of Conditions for Deoxygenative C2-Sulfonylation of Quinoline N-Oxide with TsCl [5]
| Entry | Solvent | Amine | Yield (%) |
| 1 | THF | Et₂NH | 55 |
| 2 | DCM | Et₂NH | 67 |
| 3 | DCE | Et₂NH | 51 |
| 4 | CH₃CN | Et₂NH | 45 |
| 5 | Toluene | Et₂NH | 33 |
| 6 | Dioxane | Et₂NH | 41 |
| 7 | DMSO | Et₂NH | 35 |
| 8 | DCM | Me₂NH | 43 |
| 9 | DCM | i-Pr₂NH | 11 |
| 10 | DCM | Morpholine | 12 |
| 11 | DCM | Piperidine | 9 |
| 12 | DCM | Et₃N | 0 |
Reaction conditions: Quinoline N-oxide (1a), TsCl (2a), carbon disulfide, and amine at room temperature.[5]
Experimental Protocols
General Protocol for Deoxygenative C2-Sulfonylation of Quinoline/Isoquinoline N-Oxides [5][10]
This protocol is a generalized procedure based on the deoxygenative C2-sulfonylation of quinoline N-oxides, which may be adapted for isoquinoline N-oxides.
-
Materials:
-
Quinoline/Isoquinoline N-oxide
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl)
-
Carbon disulfide (CS₂)
-
Diethylamine (Et₂NH)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of the quinoline/isoquinoline N-oxide (1.0 eq.) in anhydrous DCM, add the sulfonyl chloride (2.0 eq.).
-
To this mixture, add carbon disulfide (1.5 eq.) followed by diethylamine (2.0 eq.) at room temperature under a normal atmosphere.
-
Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-sulfonylquinoline/isoquinoline.
-
-
Characterization:
-
Confirm the structure of the purified product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Visualizations
Caption: Troubleshooting workflow for isoquinoline sulfonylation.
This technical support guide is intended for informational purposes only and should be used in conjunction with established laboratory safety practices and a thorough review of the primary literature.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Base-Mediated Site-Selective Sulfonylation of Pyridine - ChemistryViews [chemistryviews.org]
- 4. Switching of Sulfonylation Selectivity by Nature of Solvent and Temperature: The Reaction of β‐Dicarbonyl Compounds wit… [ouci.dntb.gov.ua]
- 5. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides [mdpi.com]
Technical Support Center: Isoquinoline Sulfonyl Chloride Production Scale-Up
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scale-up of isoquinoline sulfonyl chloride production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing isoquinoline sulfonyl chlorides at an industrial scale?
A1: Several routes are employed, with the choice often depending on the availability and cost of starting materials, as well as safety and environmental considerations. Common methods include:
-
From Amino-isoquinolines: This involves a diazotization reaction of an amino-isoquinoline (e.g., 5-aminoisoquinoline) followed by a sulfonyl chlorination. However, this route involves unstable diazonium salt intermediates and the use of toxic reagents like sodium nitrite, making it less favorable for industrial production.[1][2]
-
From Bromo-isoquinolines: A popular route involves the reaction of a bromo-isoquinoline (e.g., 5-bromoisoquinoline) with thiourea to form an S-isoquinoline isothiourea salt, which is then subjected to oxidative chlorosulfonylation.[1] This method avoids unstable intermediates and has shown high yields.[1]
-
From Isoquinoline Sulfonic Acids: This method involves the direct conversion of an isoquinoline sulfonic acid to the corresponding sulfonyl chloride using a halogenating agent like thionyl chloride or phosphorus pentachloride.[3][4]
-
Direct Chlorosulfonylation: This involves reacting isoquinoline directly with a chlorosulfonating agent like chlorosulfonic acid. This method can be aggressive and may lead to multiple isomers and side products, requiring careful control of reaction conditions.[5][6]
Q2: My yield of isoquinoline sulfonyl chloride is consistently low during scale-up. What are the potential causes?
A2: Low yields during scale-up are a common challenge and can stem from several factors:
-
Incomplete Reaction: The reaction may not be going to completion. This could be due to insufficient reaction time, improper temperature control, or suboptimal molar ratios of reactants. It is crucial to optimize these parameters, potentially using a Design of Experiments (DOE) approach.[7]
-
Product Hydrolysis: Isoquinoline sulfonyl chlorides are susceptible to hydrolysis, especially during aqueous workup and isolation steps.[8] Any exposure to moisture or prolonged contact with aqueous media can convert the product to the corresponding sulfonic acid, significantly reducing the isolated yield.[8]
-
Side Reactions: Competing side reactions can consume starting materials or the product. For instance, in diazotization routes, the decomposition of the diazonium salt is a major cause of yield loss.[1][8]
-
Mechanical Losses: During scale-up, transferring large volumes of slurries and filtering products can lead to significant physical loss of material. Ensure efficient transfer and washing procedures are in place.
-
Suboptimal Reagent Concentration: The concentration of key reagents, such as the chlorinating or oxidizing agent, is critical. An excess may lead to byproducts, while an insufficient amount will result in an incomplete reaction.[9]
Q3: How can I minimize product loss due to hydrolysis during the workup and isolation phases?
A3: Minimizing hydrolysis is critical for achieving high yields. Key strategies include:
-
Anhydrous Conditions: Where possible, conduct the reaction and initial workup under strictly anhydrous conditions.
-
Rapid, Cold Quenching: The quenching of the reaction mixture, often done in water or on ice, is a critical step. This process is highly exothermic and must be controlled carefully.[7] Performing the quench rapidly at low temperatures (e.g., -8°C to 5°C) minimizes the contact time and temperature at which hydrolysis can occur.[7][8]
-
Use of Organic Co-solvents: Utilizing an organic co-solvent during precipitation can lower the freezing point of the quench mixture and reduce the total amount of water required for isolation by as much as 80%.[7]
-
Direct Precipitation: Some processes are designed for the product to precipitate directly from the reaction mixture, avoiding an aqueous workup altogether. This is highly advantageous as it protects the sulfonyl chloride from hydrolysis.[8]
-
Solvent Selection: If extraction is necessary, choose an appropriate organic solvent that is immiscible with water and in which the product is highly soluble, allowing for rapid separation from the aqueous phase.[3]
Q4: What are the primary safety concerns when scaling up isoquinoline sulfonyl chloride production?
A4: Safety is paramount during scale-up due to the hazardous nature of the reagents and reactions involved.
-
Corrosive and Toxic Reagents: Many synthetic routes use highly corrosive substances like chlorosulfonic acid, fuming sulfuric acid, and thionyl chloride.[1][7] These require specialized handling equipment and personal protective equipment (PPE). Thionyl chloride is also a potential genotoxic impurity that may need to be monitored.[10]
-
Exothermic Reactions: The chlorosulfonation reaction and the subsequent quenching are often highly exothermic.[11] A failure in temperature control on a large scale can lead to a runaway reaction, loss of containment, and release of hazardous materials.[7]
-
Gas Evolution: Significant off-gassing of corrosive gases like HCl and SO2 is common.[7][11] The production vessel must be equipped with an adequate scrubbing system to neutralize these fumes and prevent their release into the atmosphere.[7]
-
Unstable Intermediates: Routes involving diazonium salts pose a risk due to the thermal instability of these intermediates.[2][8] Uncontrolled decomposition can occur if temperatures are not strictly maintained, typically below 5°C.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity / Presence of Impurities | 1. Incomplete Reaction: Starting material remains. | - Increase reaction time or temperature as per optimization studies.- Verify the quality and stoichiometry of reagents.[9] |
| 2. Hydrolysis: Presence of isoquinoline sulfonic acid. | - Ensure anhydrous conditions.- Optimize quenching procedure: use lower temperatures and reduce time.[7][8]- Use an organic co-solvent for precipitation.[7] | |
| 3. Side-Product Formation: Formation of isomers or byproducts like disulfides.[8] | - Re-optimize reaction conditions (temperature, reagent equivalents, addition rate). A Design of Experiments (DOE) can be beneficial.[7]- In diazotization routes, ensure the temperature is kept low (<5°C) to prevent diazonium salt decomposition.[8] | |
| Poor Filterability / Product Isolation Issues | 1. Fine Particle Size: Product precipitates as very fine particles that clog the filter. | - Modify the quenching/precipitation conditions (e.g., solvent, temperature, agitation speed) to promote crystal growth.- The inclusion of a co-solvent like diglyme can result in a powder with better flowability.[7] |
| 2. Oily or Tarry Product: Product does not solidify properly. | - Ensure complete removal of reaction solvents.- Modify the workup procedure; try precipitating from a different solvent system. | |
| Inconsistent Batch-to-Batch Results | 1. Process Parameter Variability: Minor changes in temperature, addition rates, or agitation between batches. | - Implement strict process controls using Process Analytical Technology (PAT) for real-time monitoring.[12]- Automate reagent addition and temperature control for better consistency.[7][13] |
| 2. Raw Material Quality: Variations in the purity of starting materials or solvents. | - Implement rigorous quality control checks for all incoming raw materials.[12]- Establish strong relationships with suppliers to ensure consistent material quality.[12] | |
| 3. Heat and Mass Transfer Issues: Differences in mixing efficiency and heat transfer between lab-scale and production-scale vessels.[12] | - Perform modeling or pilot-scale runs to understand the impact of scaling on these parameters.- Adjust agitation speed and heating/cooling jacket parameters for the larger vessel. |
Quantitative Data Summary
Table 1: Optimization of 5-Isoquinoline Sulfonyl Chloride Synthesis via Orthogonal Experiment This table summarizes the factors and levels used in an orthogonal experiment to optimize the yield of 5-isoquinoline sulfonyl chloride from S-isoquinoline isothiourea salt.
| Factor | Level 1 | Level 2 | Level 3 |
| A: Oxidant | H₂O₂ | KClO₃ | NCS |
| B: Water Amount (mL) | 25 | 50 | 75 |
| C: Molar Ratio (Salt:Oxidant) | 1:1 | 1:2 | 1:3 |
| D: Reaction Temperature (°C) | 10 | 15 | 25 |
| E: Reaction Time (h) | 1 | 2 | 3 |
Under optimized conditions using N-Chlorosuccinimide (NCS) as the oxidant, a yield of 95.9% with a purity of 99.5% was achieved.[1]
Table 2: Design of Experiments (DOE) Factors for Aryl Sulfonyl Chloride Synthesis This table outlines the parameters and goals for a DOE aimed at optimizing a general chlorosulfonation reaction.[7]
| Factor | Goal | Range Low | Range High |
| Temperature (°C) | Maximize | 110 | 130 |
| ClSO₃H Equivalents | Maximize | 4.5 | 6.5 |
| Time (min) | Maximize | 90 | 150 |
| Response 1: Product Yield (%) | Maximize | - | - |
| Response 2: Impurity Level (%) | Minimize | - | - |
Experimental Protocols
Protocol 1: Synthesis of 5-Isoquinoline Sulfonyl Chloride from 5-Bromoisoquinoline [1]
This protocol is based on a two-step synthesis that achieves high yield and purity.
Step 1: Synthesis of S-Isoquinoline Isothiourea Salt
-
To a round-bottom flask, add 2 moles of 5-bromoisoquinoline and 2.4 moles of finely ground thiourea.
-
Add 80 mL of N,N-Dimethylformamide (DMF) as the solvent.
-
Heat the mixture to reflux and stir for 4 hours.
-
After the reaction is complete, cool the mixture and add water to precipitate the product.
-
Collect the crude product by suction filtration.
-
Recrystallize the crude solid to obtain pure S-isoquinoline isothiourea salt and dry under vacuum.
Step 2: Synthesis of 5-Isoquinoline Sulfonyl Chloride
-
Prepare a solution by dissolving 1 mole of the S-isoquinoline isothiourea salt from Step 1 in 25 mL of dilute hydrochloric acid.
-
In a separate reaction vessel equipped with a stirrer and cooled in an ice-water bath, add 3 moles of N-Chlorosuccinimide (NCS) and 50 mL of water.
-
Slowly add the S-isoquinoline isothiourea salt solution dropwise to the NCS suspension over 1 hour, maintaining the temperature of the reaction mixture at 15°C.
-
After the addition is complete, continue stirring at 15°C for 2 hours.
-
Upon completion, collect the solid product by suction filtration.
-
Wash the solid sequentially with 50 mL of sodium bisulfite (NaHSO₃) solution and three times with 50 mL of dilute hydrochloric acid.
-
Dry the final product under vacuum to yield 5-isoquinoline sulfonyl chloride.
Protocol 2: General Batch Procedure for Aryl Chlorosulfonation and Quench [7]
This protocol describes a general method for producing an aryl sulfonyl chloride using chlorosulfonic acid, followed by a controlled quench.
Reaction:
-
In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), charge the starting aryl compound.
-
Slowly add chlorosulfonic acid (ClSO₃H, typically 4-7 equivalents) while maintaining temperature control.
-
Heat the reaction mixture to the desired temperature (e.g., 110-130°C) and hold for the optimized reaction time (e.g., 90-150 minutes).
-
Monitor the reaction for completion using an appropriate analytical method (e.g., HPLC).
Quench and Isolation:
-
In a separate, jacketed vessel, prepare a quench solution (e.g., ice-water, potentially with an organic co-solvent). Chill the solution to between -8°C and -2°C.
-
Once the reaction is complete, slowly transfer the hot reaction mixture into the cold quench solution at a controlled rate to maintain the quench temperature.
-
Stir the resulting slurry for approximately 10 minutes after the addition is complete.
-
Filter the product slurry under vacuum using a sinter funnel.
-
Wash the filter cake with cold water to remove residual acids.
-
Dry the isolated product in a vacuum oven at a controlled temperature (e.g., 40°C) with a nitrogen bleed.
Visualizations
References
- 1. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]
- 2. KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same - Google Patents [patents.google.com]
- 3. Isoquinoline-5-sulphonyl chloride hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 5. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 6. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 13. researchgate.net [researchgate.net]
Characterization of byproducts in 4-Methylisoquinoline-5-sulfonyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylisoquinoline-5-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: Based on analogous reactions with similar isoquinoline compounds, the two most common byproducts are the positional isomer, 4-methylisoquinoline-8-sulfonyl chloride, and the hydrolysis product, 4-methylisoquinoline-5-sulfonic acid.[1][2] The formation of the isomeric byproduct is a known challenge in the sulfonation of isoquinoline derivatives.[1][2]
Q2: How can I minimize the formation of the 4-methylisoquinoline-8-sulfonyl chloride isomer?
A2: Controlling the reaction temperature during the initial sulfonation step is crucial. While specific optimal conditions for 4-methylisoquinoline are not widely published, analogous syntheses suggest that careful temperature management can influence the regioselectivity of the sulfonation.[1][2] It is recommended to perform small-scale trial reactions to determine the optimal temperature for maximizing the yield of the desired 5-isomer.
Q3: What is the primary cause of 4-methylisoquinoline-5-sulfonic acid formation?
A3: The formation of 4-methylisoquinoline-5-sulfonic acid is due to the hydrolysis of the sulfonyl chloride functional group.[3] This can occur if there is residual water in the reaction mixture or during workup and purification if the product is exposed to moisture for extended periods.[4][5]
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the progress of the reaction and quantifying the ratio of the desired product to the isomeric byproduct.[1][2] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to characterize the final product and identify the presence of major impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete sulfonation of the 4-methylisoquinoline starting material. | - Ensure a sufficient excess of the sulfonating agent (e.g., oleum or chlorosulfonic acid) is used. - Increase the reaction time or temperature of the sulfonation step, monitoring for byproduct formation. |
| Incomplete conversion of the sulfonic acid intermediate to the sulfonyl chloride. | - Use a sufficient excess of the chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride). - Ensure the reaction is carried out under anhydrous conditions to prevent competing hydrolysis. |
| Product loss during workup and purification. | - Minimize exposure of the sulfonyl chloride to water or other nucleophilic solvents during extraction and washing steps. - For purification, consider conversion to the hydrochloride salt to facilitate selective precipitation and separation from the 8-isomer.[1][2] |
Issue 2: High Levels of 4-Methylisoquinoline-8-sulfonyl chloride Isomer
| Possible Cause | Suggested Solution |
| Suboptimal reaction temperature during sulfonation. | - Perform a temperature optimization study for the sulfonation reaction. Lower temperatures may favor the formation of the 5-isomer. |
| Ineffective purification method. | - Standard crystallization or chromatography may not be sufficient to separate the isomers. - A recommended method is to dissolve the crude product in a suitable organic solvent (e.g., methylene chloride) and treat it with hydrochloric acid to selectively precipitate the this compound hydrochloride salt, leaving the 8-isomer in solution.[1][2] |
Issue 3: Significant Amount of 4-Methylisoquinoline-5-sulfonic acid in the Final Product
| Possible Cause | Suggested Solution |
| Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents for both the sulfonation and chlorination steps. - Dry all glassware thoroughly before use. |
| Hydrolysis during aqueous workup. | - Perform aqueous washes quickly and at low temperatures. - Immediately extract the product into a non-polar organic solvent after quenching the reaction. |
| Improper storage of the final product. | - Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from atmospheric moisture. |
Experimental Protocols
Synthesis of this compound (Two-Step Protocol)
This protocol is adapted from analogous syntheses of similar isoquinoline sulfonyl chlorides.[1][2]
Step 1: Sulfonation of 4-Methylisoquinoline
-
In a clean, dry, three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add fuming sulfuric acid (oleum).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 4-methylisoquinoline to the cooled fuming sulfuric acid while maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 20-25 °C) for several hours until the reaction is complete (monitor by HPLC).
-
The reaction mixture containing 4-methylisoquinoline-5-sulfonic acid can be used directly in the next step.
Step 2: Chlorination of 4-Methylisoquinoline-5-sulfonic acid
-
To the reaction mixture from Step 1, carefully add a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) at a controlled temperature.
-
After the addition, slowly heat the mixture to a moderate temperature (e.g., 60-70 °C) and maintain it for several hours until the conversion to the sulfonyl chloride is complete (monitor by HPLC).
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and a suitable organic solvent (e.g., methylene chloride).
-
Separate the organic layer, and wash it with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of byproduct formation in the synthesis of this compound.
References
- 1. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 2. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Validation & Comparative
A Comparative Guide to 4-Methylisoquinoline-5-sulfonyl Chloride and 4-fluoroisoquinoline-5-sulfonyl Chloride for ROCK Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Methylisoquinoline-5-sulfonyl chloride and 4-fluoroisoquinoline-5-sulfonyl chloride, two key intermediates in the synthesis of potent Rho-kinase (ROCK) inhibitors. Understanding the distinct characteristics of these precursors is crucial for the rational design and development of next-generation therapeutics targeting the ROCK signaling pathway.
Introduction
This compound and 4-fluoroisoquinoline-5-sulfonyl chloride are heterocyclic organic compounds that serve as essential building blocks for a class of drugs known as ROCK inhibitors. These inhibitors have garnered significant interest for their therapeutic potential in a range of diseases, including glaucoma, hypertension, and cancer. The substitution at the 4-position of the isoquinoline ring—a methyl group versus a fluorine atom—imparts distinct physicochemical and pharmacological properties to the final drug candidates. This guide will delve into a head-to-head comparison of these two sulfonyl chlorides, focusing on their synthesis, properties, and the performance of their respective ROCK inhibitor derivatives, H-1152P and Ripasudil.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the two sulfonyl chlorides is presented in Table 1. The substitution of a methyl group with a fluorine atom leads to a notable difference in molecular weight and likely influences properties such as solubility and reactivity.
| Property | This compound | 4-fluoroisoquinoline-5-sulfonyl chloride |
| Molecular Formula | C10H8ClNO2S | C9H5ClFNO2S |
| Molecular Weight | 241.69 g/mol [1] | 245.66 g/mol [2] |
| Appearance | Not explicitly found in search results | White powder[3] |
| Solubility | Not explicitly found in search results | Soluble in DMSO[3] |
| CAS Number | 194032-16-1[1] | 194032-33-2[2] |
Synthesis and Experimental Protocols
The synthesis of both sulfonyl chlorides generally involves the sulfonation of the corresponding 4-substituted isoquinoline followed by chlorination.
Synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride
A common method for the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride involves a two-step, one-pot reaction.[4][5]
Experimental Protocol:
-
Sulfonation: 4-Fluoroisoquinoline is reacted with sulfuric anhydride (SO3) to produce 4-fluoroisoquinoline-5-sulfonic acid.[4]
-
Halogenation: The resulting sulfonic acid is then treated with a halogenating agent, such as thionyl chloride (SOCl2), to yield the desired sulfonyl chloride.[4]
-
Isolation: The final product can be isolated as a hydrochloride salt by introducing hydrochloric acid.[4]
A detailed industrial-scale synthesis is described in which 4-fluoroisoquinoline sulfuric acid salt is gradually added to liquefied sulfur trioxide and stirred for an extended period.[6] Thionyl chloride is then added, and the mixture is heated.[6] The product is subsequently isolated and purified.[6]
Proposed Synthesis of this compound
Proposed Experimental Protocol:
-
Sulfonation: React 4-methylisoquinoline with a sulfonating agent, such as chlorosulfonic acid or fuming sulfuric acid, to introduce a sulfonic acid group at the 5-position.
-
Chlorination: Treat the resulting 4-methylisoquinoline-5-sulfonic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride to convert the sulfonic acid to the sulfonyl chloride.
-
Purification: The crude product would then be purified, likely through recrystallization or chromatography, to yield pure this compound.
Performance in ROCK Inhibition: A Comparison of H-1152P and Ripasudil
The ultimate utility of these sulfonyl chlorides lies in their conversion to potent and selective ROCK inhibitors. This compound is a precursor to H-1152P , while 4-fluoroisoquinoline-5-sulfonyl chloride is a precursor to Ripasudil . A comparison of the inhibitory activities of these two final compounds provides insight into the influence of the 4-position substituent.
ROCK Inhibitory Activity
Both H-1152P and Ripasudil are highly potent inhibitors of ROCK isoforms, ROCK1 and ROCK2. However, there are notable differences in their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50), as detailed in Table 2.
| Inhibitor | Target | IC50 | Ki |
| H-1152P | ROCK2 | 12 nM | 1.6 nM |
| Ripasudil | ROCK1 | 51 nM | Not explicitly found |
| Ripasudil | ROCK2 | 19 nM | Not explicitly found |
Data for H-1152P was found in a study by Sumi et al. (2018)[7]. Ripasudil data was also from the same source for direct comparison.
H-1152P demonstrates a slightly lower IC50 value for ROCK2 compared to Ripasudil, suggesting a marginally higher potency for this isoform.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical parameter, as off-target inhibition can lead to undesirable side effects. Both H-1152P and Ripasudil have been profiled against a panel of other kinases to assess their selectivity.
H-1152P has been shown to be highly selective for ROCK, with significantly higher Ki values for other kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).
Ripasudil is also a highly selective ROCK inhibitor. It was developed from Fasudil, with the incorporation of a fluorine atom at the C4 position of the isoquinoline ring and a chiral methyl group on the diazepine moiety dramatically improving its pharmacological action and selectivity.[8]
Visualizing the ROCK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The RhoA-ROCK signaling pathway and points of inhibition.
Caption: Workflow for synthesis and evaluation of ROCK inhibitors.
Conclusion
Both this compound and 4-fluoroisoquinoline-5-sulfonyl chloride are valuable precursors for the synthesis of potent ROCK inhibitors. The choice between a methyl or fluoro substitution at the 4-position of the isoquinoline ring can subtly influence the potency and selectivity of the final drug candidate. The available data suggests that the methyl-substituted derivative, H-1152P, may offer a slight potency advantage for ROCK2 inhibition. However, the fluoro-substituted derivative, Ripasudil, has been successfully developed into an approved drug for glaucoma, highlighting its excellent overall pharmacological profile.[8]
Researchers and drug development professionals should consider these nuances when selecting a scaffold for their ROCK inhibitor programs. Further head-to-head studies, particularly examining the pharmacokinetic and pharmacodynamic properties of both H-1152P and Ripasudil, would be invaluable in making a definitive choice for specific therapeutic applications. This guide provides a foundational comparison to aid in these critical early-stage drug discovery decisions.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 4-Fluoroisoquinoline-5-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Buy 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 [smolecule.com]
- 5. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 6. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Ripasudil - Wikipedia [en.wikipedia.org]
Comparison of different methods for synthesizing isoquinoline sulfonyl chlorides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isoquinoline sulfonyl chlorides is a critical step in the development of various pharmacologically active compounds. These reactive intermediates serve as key building blocks for the introduction of the sulfonamide functional group, which is prevalent in numerous therapeutic agents. This guide provides an objective comparison of three prominent methods for the synthesis of isoquinoline sulfonyl chlorides, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable approach for their specific needs.
Method 1: Synthesis from Bromoisoquinolines via Isothiourea Salt
This two-step method involves the initial formation of an S-isoquinoline isothiourea salt from a bromoisoquinoline, followed by oxidative chlorosulfonylation to yield the desired sulfonyl chloride. This approach is notable for its high yields and the use of readily available starting materials.[1]
Experimental Protocol
Step 1: Synthesis of S-isoquinoline isothiourea salt
-
In a round-bottom flask, dissolve 5-bromoisoquinoline and thiourea in ethanol. The molar ratio of 5-bromoisoquinoline to thiourea is typically 1:1.2.[1]
-
Reflux the mixture for 4 hours.[1]
-
After cooling, the S-isoquinoline isothiourea salt precipitates and is collected by filtration. The crude product can be recrystallized from ethanol to achieve high purity.
Step 2: Oxidative chlorosulfonylation
-
Prepare a solution of the S-isoquinoline isothiourea salt in dilute hydrochloric acid.
-
In a separate flask, prepare a solution of an oxidizing agent (e.g., N-chlorosuccinimide (NCS), potassium chlorate (KClO3), potassium permanganate (KMnO4), or hydrogen peroxide (H2O2)) in water.[1]
-
Cool the isothiourea salt solution in an ice-water bath.
-
Slowly add the oxidant solution dropwise to the isothiourea salt solution over 1 hour, maintaining the temperature between 10-25°C.[1]
-
Stir the reaction mixture for 1-5 hours at the specified temperature.[1]
-
The resulting solid, 5-isoquinoline sulfonyl chloride, is collected by suction filtration.
-
The product is washed with a 5% sodium bisulfite solution and then with dilute hydrochloric acid to remove any unreacted oxidant.[1]
-
Dry the final product under vacuum.
Reaction Pathway
Caption: Reaction scheme for the synthesis of 5-isoquinoline sulfonyl chloride from 5-bromoisoquinoline.
Method 2: Synthesis from Aminoisoquinolines via Sandmeyer-Type Reaction
The Sandmeyer reaction provides a classical and versatile route to sulfonyl chlorides from the corresponding amino compounds. This method involves the diazotization of an aminoisoquinoline to form a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst. Modern variations of this reaction utilize safer and more stable sources of sulfur dioxide, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), enhancing the operational simplicity and safety of the procedure.[2]
Experimental Protocol
-
To a solution of the aminoisoquinoline in acetonitrile, add DABSO (0.6 equivalents) and copper(II) chloride (5 mol%).[3]
-
Add 37% aqueous hydrochloric acid (2.0 equivalents) dropwise at room temperature.[3]
-
Add tert-butyl nitrite (1.1 equivalents) dropwise to the reaction mixture.[4]
-
Stir the reaction overnight at room temperature.[3]
-
Upon completion of the reaction, the mixture can be worked up by extraction with an organic solvent (e.g., ethyl acetate) and purified by chromatography to isolate the isoquinoline sulfonyl chloride.[3] Alternatively, an amine can be added directly to the reaction mixture to synthesize the corresponding sulfonamide in situ.[2]
Reaction Pathway
Caption: General scheme for the Sandmeyer-type synthesis of isoquinoline sulfonyl chloride.
Method 3: Direct Chlorosulfonylation of Isoquinoline
Direct chlorosulfonylation is a straightforward, one-step method for the synthesis of sulfonyl chlorides from aromatic compounds. This reaction typically employs chlorosulfonic acid as both the solvent and the sulfonating agent. While this method is atom-economical, it often requires harsh conditions and may lead to issues with regioselectivity and the formation of side products.
Experimental Protocol
-
In a flask equipped with a dropping funnel and a gas outlet, cool chlorosulfonic acid (a significant excess) in an ice bath.
-
Slowly add isoquinoline dropwise to the cooled chlorosulfonic acid with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature typically ranging from 50 to 100°C for several hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride.
-
The solid product is collected by filtration, washed with cold water, and dried.
Reaction Pathway
Caption: Reaction pathway for the direct chlorosulfonylation of isoquinoline.
Performance Comparison
| Parameter | Method 1: From Bromoisoquinoline | Method 2: Sandmeyer-Type Reaction | Method 3: Direct Chlorosulfonation |
| Starting Material | Bromoisoquinoline | Aminoisoquinoline | Isoquinoline |
| Key Reagents | Thiourea, Oxidant (NCS, KClO3, etc.), HCl | t-BuONO, HCl, DABSO, CuCl2 | Chlorosulfonic acid |
| Reaction Steps | 2 | 1 (in situ diazotization) | 1 |
| Yield | High (up to 95.9%)[1] | Good to high (scalable)[2] | Variable, potentially lower due to side reactions |
| Reaction Conditions | Mild to moderate (reflux, then 10-25°C)[1] | Mild (room temperature)[3] | Harsh (excess strong acid, heating) |
| Safety Considerations | Use of various oxidants | In situ generation of diazonium salt is safer than isolation; use of t-BuONO | Highly corrosive and reactive reagent (ClSO3H) |
| Substrate Scope | Dependent on availability of bromoisoquinolines | Broad scope for various anilines and heteroaromatic amines[2] | Can be limited by substrate stability under harsh acidic conditions |
| Purification | Filtration and washing[1] | Extraction and chromatography[3] | Quenching and filtration |
Conclusion
The choice of synthetic method for isoquinoline sulfonyl chlorides depends on several factors, including the availability of starting materials, desired scale, safety considerations, and required purity.
-
The synthesis from bromoisoquinolines offers a reliable and high-yielding route, particularly when the corresponding bromo-substituted isoquinoline is readily accessible.[1] The two-step process is straightforward and utilizes common laboratory reagents.
-
The Sandmeyer-type reaction is a versatile and scalable method, with modern adaptations improving its safety profile.[2] It is particularly advantageous when starting from aminoisoquinolines and for the synthesis of a diverse range of analogs.
-
Direct chlorosulfonylation is the most direct approach but involves harsh reaction conditions and potential regioselectivity issues. This method may be suitable for simple, robust isoquinoline systems where a one-step synthesis is prioritized, though optimization is likely required.
Researchers should carefully evaluate these factors to select the most appropriate synthetic strategy for their target isoquinoline sulfonyl chloride.
References
- 1. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]
- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Efficacy of 4-Methylisoquinoline-5-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of compounds derived from 4-methylisoquinoline-5-sulfonyl chloride, with a primary focus on their role as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). The data presented is intended to inform research and development in areas such as neuroscience, oncology, and cardiovascular disease, where ROCK signaling plays a critical role.
Introduction
Compounds derived from the this compound scaffold have emerged as potent and selective inhibitors of serine/threonine kinases, particularly the Rho-kinases (ROCK1 and ROCK2). These kinases are key regulators of cellular processes including cytoskeletal dynamics, cell migration, and smooth muscle contraction. Dysregulation of the ROCK signaling pathway is implicated in a variety of pathologies, making it an attractive target for therapeutic intervention. This guide will focus on the biological activity of H-1152P, a prominent derivative of this compound, and compare its efficacy to other relevant kinase inhibitors.
Quantitative Bioactivity Data
The biological efficacy of kinase inhibitors is most effectively compared through quantitative measures of their inhibitory activity. The following table summarizes the in vitro kinase inhibition data for H-1152P, a key derivative of this compound, and compares it to Fasudil, a clinically approved ROCK inhibitor.
| Compound | Target Kinase | Inhibition Constant (Ki) | IC50 |
| H-1152P | Rho-kinase (ROCK) | 1.6 nM [1] | - |
| Protein Kinase A (PKA) | 630 nM[1] | - | |
| Protein Kinase C (PKC) | 9270 nM[1] | - | |
| Fasudil | Rho-kinase (ROCK) | - | 1.9 µM |
H-1152P, also known as (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine, demonstrates high potency and selectivity for Rho-kinase.
Signaling Pathway
The primary target of the this compound derivatives discussed here is Rho-kinase. The diagram below illustrates the canonical Rho-kinase signaling pathway, which plays a central role in regulating cellular contractility and motility.
Caption: The Rho-kinase signaling pathway, a key regulator of cellular contractility.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of biological data.
In Vitro Rho-kinase Inhibition Assay
This assay determines the potency of a compound to inhibit the enzymatic activity of Rho-kinase.
Materials:
-
Recombinant active Rho-kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
Substrate peptide (e.g., a fluorescently labeled peptide derived from a known ROCK substrate like MYPT1)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase buffer, the substrate peptide, and the diluted test compounds.
-
Initiate the kinase reaction by adding a solution of recombinant Rho-kinase and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA).
-
Measure the amount of phosphorylated substrate using a microplate reader.
-
The percentage of inhibition is calculated relative to a control reaction without any inhibitor.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve. Ki values can be subsequently calculated using the Cheng-Prusoff equation if the ATP concentration and its Km are known.
MARCKS Phosphorylation Assay
This cell-based assay is used to assess the ability of a compound to inhibit the phosphorylation of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), a downstream effector of ROCK.[1]
Materials:
-
Cell line expressing MARCKS (e.g., neuronal cells)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., Lysophosphatidic acid - LPA) to activate the Rho-ROCK pathway
-
Test compounds
-
Lysis buffer
-
Antibodies: Primary antibody specific for phosphorylated MARCKS (pMARCKS) and a secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blotting or ELISA equipment
Procedure:
-
Culture the cells to a suitable confluency.
-
Pre-incubate the cells with various concentrations of the test compound for a defined period.
-
Stimulate the cells with LPA to induce MARCKS phosphorylation.
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration in each lysate.
-
Analyze the level of pMARCKS in the lysates using either Western blotting or ELISA with the specific pMARCKS antibody.
-
Normalize the pMARCKS signal to the total protein concentration or a housekeeping protein.
-
Determine the inhibitory effect of the compound by comparing the pMARCKS levels in treated versus untreated, stimulated cells.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of novel compounds derived from this compound.
Caption: A generalized workflow for the development of kinase inhibitors.
Conclusion
Derivatives of this compound, exemplified by H-1152P, represent a class of highly potent and selective Rho-kinase inhibitors. The quantitative data and experimental protocols presented in this guide provide a framework for the comparative evaluation of these and other kinase inhibitors. The high selectivity of H-1152P for ROCK over other kinases such as PKA and PKC underscores its potential as a valuable research tool and a promising scaffold for the development of novel therapeutics targeting the Rho-kinase signaling pathway. Further structure-activity relationship studies on a broader range of derivatives are warranted to explore the full therapeutic potential of this chemical class.
References
Comparative Analysis of Isoquinoline-Based ROCK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of isoquinoline-based Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. This document summarizes key performance data, details experimental protocols for inhibitor evaluation, and visualizes the ROCK signaling pathway and experimental workflows.
The isoquinoline scaffold has proven to be a robust pharmacophore for the development of potent ROCK inhibitors. These compounds have garnered significant interest due to their therapeutic potential in a range of diseases, including cardiovascular disorders, glaucoma, and cancer metastasis. This guide focuses on a comparative evaluation of prominent isoquinoline-based ROCK inhibitors, offering a valuable resource for selecting appropriate tool compounds for research and for informing the design of next-generation therapeutics.
Performance Comparison of Isoquinoline-Based ROCK Inhibitors
The following table summarizes the in vitro potency and selectivity of several key isoquinoline-based ROCK inhibitors. The data presented are crucial for comparing the biochemical activity of these compounds and for selecting the most appropriate inhibitor for a specific research context.
| Compound | ROCK1 IC50/Ki | ROCK2 IC50/Ki | Selectivity (ROCK vs. Other Kinases) | Key Features & Applications |
| Fasudil (HA-1077) | Ki: 0.33 µM[1]; IC50: 10.7 µM[2] | IC50: 0.158 µM[1][3] | PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM)[1][3]. Also inhibits MLCK (Ki: 36 µM)[1]. | The first clinically approved ROCK inhibitor (in Japan and China) for cerebral vasospasm.[4] Widely used as a research tool. |
| Hydroxyfasudil (HA-1100) | IC50: 0.73 µM[5] | IC50: 0.72 µM[5] | PKA (IC50: 37 µM)[6]. Less potent against MLCK and PKC compared to ROCK. | Active metabolite of Fasudil.[5] Contributes significantly to the in vivo efficacy of Fasudil. |
| Ripasudil (K-115) | IC50: 51 nM[7][8][9] | IC50: 19 nM[7][8][9] | CaMKIIα (IC50: 370 nM), PKACα (IC50: 2.1 µM), PKC (IC50: 27 µM)[10]. | Approved in Japan for the treatment of glaucoma and ocular hypertension.[11] Exhibits high potency. |
| Netarsudil (AR-13324) | Ki: 1 nM[11] | Ki: 1 nM[11] | Also inhibits the norepinephrine transporter (NET).[4] | Approved in the US for the treatment of glaucoma and ocular hypertension.[12] A potent inhibitor of both ROCK isoforms. |
| LASSBio-2065 | IC50: 3.1 µM[13][14] | IC50: 3.8 µM[13][14] | Data on selectivity against other kinases is not readily available. | A novel synthesized isoquinoline N-sulphonylhydrazone derivative with demonstrated activity in a cancer cell migration assay.[13][14] |
| Y-27632 | Ki: 220 nM[15][16] | Ki: 300 nM[15][16] | Highly selective for ROCK over other kinases such as PKA, PKC, and MLCK.[17] | A widely used and highly selective research tool for studying ROCK signaling. It is not an isoquinoline derivative but is included for comparison. |
Understanding the ROCK Signaling Pathway
The diagram below illustrates the canonical ROCK signaling pathway and highlights the points of intervention by isoquinoline-based inhibitors. Activation of the small GTPase RhoA leads to the recruitment and activation of ROCK, which in turn phosphorylates multiple downstream substrates to regulate a variety of cellular processes, most notably cytoskeletal dynamics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of netarsudil ophthalmic solution and its potential in the treatment of open-angle glaucoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ripasudil - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. PathSpecific™ Human ROCK Activity Assay Kit, Colorimetric - Creative Biolabs [creative-biolabs.com]
- 9. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HTScan® ROCK2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Bioactive Compounds using 4-Methylisoquinoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of potent and selective therapeutic agents. 4-Methylisoquinoline-5-sulfonyl chloride has emerged as a crucial intermediate, particularly in the development of Rho-kinase (ROCK) inhibitors, a class of drugs with significant potential in treating a range of diseases, including hypertension, glaucoma, and cancer. This guide provides a comprehensive comparison of the synthetic advantages of using this compound over other analogous sulfonyl chlorides, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a heterocyclic organic compound that serves as a key precursor in the synthesis of the highly potent and selective ROCK inhibitor, H-1152P. The isoquinoline sulfonamide moiety is a well-established pharmacophore for ROCK inhibition, and substitutions on the isoquinoline ring can significantly influence the potency, selectivity, and pharmacokinetic properties of the final compound. The methyl group at the 4-position of the isoquinoline ring in this compound plays a crucial role in enhancing the inhibitory activity of its derivatives.
Comparison with Alternative Sulfonyl Chlorides
The synthetic utility of this compound can be best understood by comparing it with its unsubstituted and fluorine-substituted counterparts: isoquinoline-5-sulfonyl chloride and 4-fluoroisoquinoline-5-sulfonyl chloride. The former is the precursor to Fasudil, the first clinically approved ROCK inhibitor, while the latter is used to synthesize other potent ROCK inhibitors.
| Feature | This compound | Isoquinoline-5-sulfonyl chloride | 4-Fluoroisoquinoline-5-sulfonyl chloride |
| Precursor for | H-1152P | Fasudil | Various potent ROCK inhibitors |
| Synthetic Route | Typically a multi-step synthesis starting from 4-methylisoquinoline, followed by chlorosulfonation. | Synthesized from isoquinoline via sulfonation and subsequent chlorination. | Prepared from 4-fluoroisoquinoline through a one-pot chlorosulfonation. |
| Reported Yields | Yields for the chlorosulfonation step are often moderate and require careful optimization. | Overall yield for Fasudil synthesis from isoquinoline-5-sulfonyl chloride is reported to be around 67.1%. | One-pot synthesis of the hydrochloride salt is reported with a yield of 45.4%.[1] |
| Purification | Purification can be challenging due to the potential for isomeric impurities. | Purification methods are well-established. | Can be isolated as a hydrochloride salt to facilitate purification from positional isomers. |
| Advantages in Final Compound | The 4-methyl group contributes to the high potency and selectivity of H-1152P. | Leads to the clinically approved drug Fasudil. | The 4-fluoro group can enhance the pharmacological properties of the final inhibitor. |
| Challenges | The synthesis of the starting material, 4-methylisoquinoline, can be complex. The chlorosulfonation step requires careful control of reaction conditions to achieve good regioselectivity and yield. | The synthesis of Fasudil involves the use of the expensive reagent homopiperazine. | The synthesis requires handling of corrosive and hazardous reagents like sulfur trioxide and thionyl chloride. |
Experimental Protocols
Synthesis of 4-Methylisoquinoline
The synthesis of the precursor, 4-methylisoquinoline, is a critical first step. While various methods exist for the synthesis of substituted isoquinolines, a common approach involves a multi-step sequence.
Synthesis of this compound (General Procedure)
This procedure outlines a general approach to the chlorosulfonation of 4-methylisoquinoline.
-
Sulfonation: 4-Methylisoquinoline is reacted with a sulfonating agent, such as fuming sulfuric acid or chlorosulfonic acid, at a controlled temperature. The regioselectivity of this step is crucial, and reaction conditions must be optimized to favor sulfonation at the 5-position.
-
Chlorination: The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to yield the desired this compound.
-
Work-up and Purification: The reaction mixture is carefully quenched with ice-water. The product is then extracted with a suitable organic solvent. Purification is typically achieved through column chromatography to separate the desired 5-sulfonyl chloride isomer from other isomers that may have formed.
Synthesis of Isoquinoline-5-sulfonyl chloride (for Fasudil Synthesis)
A typical synthesis of isoquinoline-5-sulfonyl chloride involves the following steps:
-
Sulfonation: Isoquinoline is sulfonated using fuming sulfuric acid.
-
Chlorination: The resulting isoquinoline-5-sulfonic acid is converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride.
-
Purification: The product is purified, often through recrystallization, to yield isoquinoline-5-sulfonyl chloride ready for coupling with homopiperazine.
Synthesis of 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride
A one-pot procedure for the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride has been reported:
-
Chlorosulfonylation: 4-Fluoroisoquinoline is reacted with liquid sulfur trioxide, followed by the addition of thionyl chloride.
-
Work-up and Isolation: The reaction mixture is quenched in a mixture of water, ice, sodium chloride, and dichloromethane. The organic layer is separated.
-
Salt Formation: The product is isolated as the hydrochloride salt by treating the organic solution with HCl, which aids in purification. This method reportedly yields the desired product in 45.4% yield.[1]
Mandatory Visualizations
Rho-Kinase (ROCK) Signaling Pathway
The compounds synthesized from this compound and its analogs primarily target the Rho-kinase (ROCK) signaling pathway. This pathway is a critical regulator of cellular contraction, motility, and proliferation.
Caption: The Rho-kinase signaling pathway leading to actomyosin contraction and its inhibition by ROCK inhibitors.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a ROCK inhibitor using a substituted isoquinoline-5-sulfonyl chloride.
Caption: A generalized workflow for the synthesis and testing of ROCK inhibitors.
Conclusion
This compound stands out as a valuable synthetic intermediate for the development of highly potent and selective ROCK inhibitors. While its synthesis may present challenges in terms of precursor availability and the need for careful optimization of the chlorosulfonation step, the resulting final compounds, such as H-1152P, exhibit superior biological activity compared to earlier generations of ROCK inhibitors.
The choice between this compound and its analogs will depend on the specific goals of the research program. For programs aiming for high potency and selectivity, the synthetic effort to obtain this compound is justified. In contrast, for initial lead discovery or the synthesis of less potent but still effective compounds, the more readily available isoquinoline-5-sulfonyl chloride or the efficiently synthesized 4-fluoroisoquinoline-5-sulfonyl chloride may be more practical alternatives. This guide provides the necessary comparative data and procedural outlines to assist researchers in making an informed decision for their synthetic endeavors in the exciting field of ROCK inhibitor development.
References
Beyond the Classic Scaffold: A Comparative Guide to Alternatives for ROCK Inhibitor Synthesis
For researchers, scientists, and drug development professionals, the synthesis of Rho-kinase (ROCK) inhibitors is a critical area of study with wide-ranging therapeutic implications. While 4-Methylisoquinoline-5-sulfonyl chloride has been a foundational building block for well-known inhibitors like Fasudil, the quest for improved potency, selectivity, and novel intellectual property has driven the exploration of alternative chemical scaffolds. This guide provides an objective comparison of various alternative scaffolds for ROCK inhibitor synthesis, supported by experimental data, detailed protocols, and pathway visualizations to aid in the design and development of next-generation ROCK-targeted therapeutics.
Introduction to ROCK Inhibition and the Need for Alternatives
The Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are crucial regulators of the actin cytoskeleton and are implicated in a multitude of cellular processes, including contraction, motility, and proliferation.[1][2] Their overexpression or aberrant activity is associated with various pathologies, making them attractive therapeutic targets for conditions such as hypertension, glaucoma, and cancer.[3]
The isoquinoline scaffold, a key component of the established ROCK inhibitor Fasudil, has been a cornerstone of inhibitor design. However, the development of novel ROCK inhibitors often necessitates moving beyond this traditional structure to address limitations such as off-target effects and to explore new chemical space. A variety of heterocyclic scaffolds have emerged as viable alternatives, each offering distinct advantages in terms of synthetic accessibility, structure-activity relationship (SAR) profiles, and potential for achieving isoform selectivity.[3]
Comparative Analysis of Alternative Scaffolds
This section details several key alternative scaffolds to the isoquinoline core for the synthesis of potent and selective ROCK inhibitors. The performance of representative compounds from each class is summarized in the tables below. It is important to note that the presented data is collated from various studies, and direct comparison of absolute values (e.g., IC50) should be approached with caution due to potential variations in experimental conditions.
Pyridine-Based Inhibitors
The pyridine ring is a common hinge-binding motif in many kinase inhibitors and has been successfully employed in the design of potent ROCK inhibitors.[4][5][6] Structure-activity relationship studies have shown that substitutions on the pyridine and adjacent rings can significantly modulate potency and selectivity.[4][5]
| Compound/Reference | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity Profile (Example vs. PKA) | Key Synthetic Features |
| Compound 37[4] | < 3 | < 3 | >300-fold vs. PKA | Systematic exploration of SAR from a high-throughput screening hit. |
| GSK429286[7] | Not specified | Not specified | Highly selective for ROCK1/2 in a panel of 224 kinases. | Indazole-based scaffold with a pyridine hinge-binding motif. |
Indazole-Based Inhibitors
Indazole derivatives have emerged as a promising class of ROCK inhibitors, with some compounds demonstrating high potency and excellent selectivity.[7] The indazole scaffold can effectively interact with the hinge region of the kinase, and modifications at various positions allow for fine-tuning of the inhibitor's properties.[7]
| Compound/Reference | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity Profile | Key Synthetic Features |
| GSK269962A[7] | Not specified | Not specified | Highly selective against a panel of 224 protein kinases. | Indazole-based chemotype. |
| Compound from[8] | Not specified | Not specified | Described as highly potent and selective. | Azaindole-based scaffold. |
Pyrimidine-Based Inhibitors
The pyrimidine scaffold is another privileged structure in kinase inhibitor design. Pyrimidine-based ROCK inhibitors have been developed, demonstrating good potency and oral bioavailability.[9][10] The synthesis often involves sequential nucleophilic aromatic substitution reactions.[9]
| Compound/Reference | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity Profile | Key Synthetic Features |
| Compound from[9] | Not specified | Not specified | Not specified | Synthesis from 2,4,6-trichloropyrimidine. |
| Pyrido[2,3-d]pyrimidine[11] | Not specified | Not specified | Showed potent cytotoxicity and PIM-1 kinase inhibition. | Synthesized via intramolecular heterocyclization. |
Pyrrolopyridine-Based Inhibitors
Pyrrolopyridine scaffolds have been explored for their potential as ROCK inhibitors, with some demonstrating significant inhibitory activity.[12] Virtual screening and subsequent chemical synthesis have been effective strategies for identifying potent compounds within this class.[12]
| Compound/Reference | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity Profile | Key Synthetic Features |
| TS-f22[12] | 480 | Not specified | Not specified | Identified through integrated virtual screening. |
Pyrazole-Based Inhibitors
Pyrazole-containing compounds have been investigated as ROCK inhibitors, with SAR studies guiding the optimization of their activity.[3]
| Compound/Reference | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity Profile | Key Synthetic Features |
| Compound from[3] | Not specified | Not specified | Mentioned as a viable scaffold. | General synthetic routes for pyrazole derivatives. |
Benzamide-Based Inhibitors
Benzamide derivatives represent another class of ROCK inhibitors. Their synthesis and SAR have been explored, leading to the identification of potent compounds.
| Compound/Reference | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity Profile | Key Synthetic Features |
| Compound from[3] | Not specified | Not specified | Mentioned as a viable scaffold. | General synthetic routes for benzamide derivatives. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of ROCK inhibitors.
In Vitro ROCK Kinase Inhibition Assay (Enzymatic Assay)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified ROCK1 and ROCK2 enzymes.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase substrate (e.g., Long S6 Kinase substrate peptide)[13]
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT)[13]
-
Test compounds and control inhibitor (e.g., Staurosporine)[13]
-
96-well or 384-well plates
-
Plate reader for detecting radioactivity or luminescence
Procedure:
-
Prepare serial dilutions of the test compounds and the control inhibitor in DMSO.
-
In a reaction plate, add the diluted compounds.
-
Add the ROCK enzyme and the kinase substrate to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes) to allow for compound binding to the enzyme.[13]
-
Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).[13]
-
Incubate the reaction for a set period (e.g., 2 hours) at room temperature.[13]
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as filter binding assays for radiolabeled ATP or luminescence-based assays that measure the amount of ATP remaining.[13]
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based ROCK Inhibition Assay (Myosin Light Chain Phosphorylation)
This assay measures the ability of a compound to inhibit ROCK activity within a cellular context by quantifying the phosphorylation of a downstream ROCK substrate, Myosin Light Chain (MLC).[14]
Materials:
-
Cell line expressing ROCK (e.g., A7r5 rat aortic smooth muscle cells)[15]
-
Cell culture medium and supplements
-
Test compounds and control inhibitor (e.g., Y-27632)
-
Lysis buffer
-
Primary antibody against phosphorylated MLC (pMLC)
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorescent dye)
-
Western blot or ELISA reagents
-
Imaging system or plate reader
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of the test compounds for a specified duration.
-
Lyse the cells to extract the proteins.
-
Quantify the level of pMLC using either Western blotting or an ELISA-based method.[13][14]
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the anti-pMLC antibody.
-
ELISA: Use a plate pre-coated with a capture antibody for MLC and detect the phosphorylated form with the anti-pMLC antibody.[13]
-
-
Normalize the pMLC signal to the total amount of MLC or a housekeeping protein.
-
Calculate the percentage of inhibition of MLC phosphorylation for each compound concentration and determine the IC50 value.
Kinase Selectivity Profiling
To assess the selectivity of a ROCK inhibitor, its activity is tested against a broad panel of other kinases.
Procedure:
-
The test compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., the KinomeScan™ panel).
-
The percentage of inhibition for each kinase is determined.
-
For kinases that show significant inhibition, a full dose-response curve is generated to determine the IC50 value.
-
The selectivity of the compound is expressed as the ratio of its IC50 value for the off-target kinase to its IC50 value for ROCK.
Mandatory Visualizations
ROCK Signaling Pathway
The following diagram illustrates the central role of ROCK in mediating downstream cellular effects.
Caption: The ROCK signaling cascade, a key regulator of cellular contractility and cytoskeletal dynamics.
Experimental Workflow for ROCK Inhibitor Discovery and Evaluation
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel ROCK inhibitors.
Caption: A generalized workflow for the discovery and development of novel ROCK inhibitors.
Conclusion
The exploration of alternative scaffolds beyond the traditional this compound core has yielded a diverse array of potent and selective ROCK inhibitors. Pyridine, indazole, pyrimidine, and other heterocyclic systems offer promising avenues for the development of next-generation therapeutics. This guide provides a comparative overview of these alternatives, supported by available data and detailed experimental protocols, to empower researchers in their efforts to design and synthesize novel ROCK inhibitors with improved pharmacological profiles. The continued investigation into these and other novel scaffolds will undoubtedly fuel the discovery of innovative treatments for a wide range of diseases driven by aberrant ROCK signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors [ouci.dntb.gov.ua]
- 7. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic Potential of Rho Kinase Inhibitors in Corneal Disease: A Systematic Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Spectroscopic Showdown: Unveiling the Isomeric Differences of Isoquinoline Sulfonyl Chlorides
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural nuances of key intermediates is paramount. This guide provides a comprehensive spectroscopic comparison of various isoquinoline sulfonyl chloride isomers, critical building blocks in the synthesis of a wide range of biologically active compounds. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate isomer identification and characterization.
The positional isomerism of the sulfonyl chloride group on the isoquinoline ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous structure elucidation and quality control in synthetic processes. This guide presents a comparative analysis of the available spectroscopic data for various isoquinoline sulfonyl chloride isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for different isoquinoline sulfonyl chloride isomers. Due to the limited availability of comprehensive public data for all isomers, this guide will focus on the most commonly cited examples and general spectroscopic characteristics.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for differentiating isomers by revealing the chemical environment of each proton. The electron-withdrawing nature of the sulfonyl chloride group and the nitrogen atom in the isoquinoline ring leads to characteristic downfield shifts of the aromatic protons. The substitution pattern dictates the multiplicity and coupling constants of the signals.
Table 1: ¹H NMR Spectroscopic Data of Isoquinoline Sulfonyl Chloride Isomers (in DMSO-d₆)
| Isomer | Chemical Shift (δ) in ppm |
| Isoquinoline-5-sulfonyl chloride hydrochloride [1] | 9.59 (1H, s), 9.07 (2H, brs), 8.78 (1H, d, J=3.20 Hz), 8.49 (1H, d, J=7.79 Hz), 8.27 (1H, d, J=7.79 Hz), 8.16 (1H, dd, J=7.79, 7.79 Hz), 8.01 (1H, dd, J=7.79, 7.79 Hz) |
| 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride [1] | 9.59 (1H, s), 9.07 (2H, brs), 8.78 (1H, d, J=3.20 Hz), 8.49 (1H, d, J=7.79 Hz), 8.27 (1H, d, J=7.79 Hz), 8.16 (1H, dd, J=7.79, 7.79 Hz), 8.01 (1H, dd, J=7.79, 7.79 Hz) |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents, allowing for clear differentiation between isomers.
Table 2: ¹³C NMR Spectroscopic Data of Isoquinoline Sulfonyl Chloride Isomers
| Isomer | Chemical Shift (δ) in ppm |
| Data for specific isoquinoline sulfonyl chloride isomers is limited in publicly available sources. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is particularly useful for identifying the presence of the sulfonyl chloride functional group. Aryl sulfonyl chlorides exhibit strong and characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds.
Table 3: Characteristic IR Absorption Bands for Isoquinoline Sulfonyl Chloride Isomers
| Isomer | Asymmetric SO₂ Stretch (cm⁻¹) | Symmetric SO₂ Stretch (cm⁻¹) | S-Cl Stretch (cm⁻¹) |
| General for Aryl Sulfonyl Chlorides [2] | 1370-1410 | 1166-1204 | ~375 |
| 4-Fluoroisoquinoline-5-sulfonyl chloride | 1375, 1355 | 1181 | Not specified |
Note: The exact positions of the absorption bands can vary slightly depending on the substitution pattern and the physical state of the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For isoquinoline sulfonyl chloride isomers, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular formula C₉H₆ClNO₂S. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.
Table 4: Mass Spectrometry Data of Isoquinoline Sulfonyl Chloride Isomers
| Isomer | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks |
| General for Isoquinoline Sulfonyl Chlorides | 227 (for ³⁵Cl) and 229 (for ³⁷Cl) | [M-SO₂Cl]⁺, fragments corresponding to the isoquinoline ring |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of isoquinoline sulfonyl chloride isomers.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Isoquinoline sulfonyl chloride isomer sample
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the isoquinoline sulfonyl chloride isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Sulfonyl chlorides are reactive towards protic solvents, so anhydrous solvents should be used.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of an isoquinoline sulfonyl chloride isomer to identify the sulfonyl chloride functional group and other characteristic vibrations.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellet press, ATR accessory)
-
Potassium bromide (KBr), spectroscopic grade (for pellet method)
-
Agate mortar and pestle (for pellet method)
-
Spatula
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid isoquinoline sulfonyl chloride isomer with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of an isoquinoline sulfonyl chloride isomer.
Materials:
-
Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a gas chromatograph (GC) or with a direct insertion probe.
-
Volatile solvent (e.g., dichloromethane, ethyl acetate)
-
Sample vial
Procedure (Direct Insertion Probe with EI):
-
Sample Preparation: Dissolve a small amount of the isoquinoline sulfonyl chloride isomer in a suitable volatile solvent.
-
Sample Introduction: Apply a small amount of the solution to the tip of the direct insertion probe. Allow the solvent to evaporate.
-
Data Acquisition:
-
Insert the probe into the ion source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine should be examined to confirm the presence of a chlorine atom.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an unknown isoquinoline sulfonyl chloride isomer.
Caption: Workflow for the spectroscopic analysis of isoquinoline sulfonyl chloride isomers.
This guide provides a foundational framework for the spectroscopic comparison of isoquinoline sulfonyl chloride isomers. As more comprehensive data for all isomers becomes publicly available, this resource can be further expanded to provide an even more detailed comparative analysis for the scientific community.
References
The Cutting Edge of Kinase Inhibition: A Comparative Guide to Novel 4-Methylisoquinoline-5-Sulfonyl Chloride Derivatives
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. This guide provides an in-depth comparison of novel kinase inhibitors synthesized from the promising scaffold, 4-Methylisoquinoline-5-sulfonyl chloride. We delve into their in vitro performance, supported by experimental data and detailed protocols, offering a critical resource for advancing kinase-targeted drug discovery.
The isoquinoline sulfonamide framework has emerged as a privileged structure in the design of kinase inhibitors, demonstrating activity against a range of critical targets in cellular signaling. By modifying the this compound core, researchers have developed a series of derivatives with varying potencies and selectivities. This guide will objectively compare these compounds, providing the data necessary to inform the selection and development of next-generation kinase inhibitors.
Comparative In Vitro Activity of Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of a representative set of kinase inhibitors derived from an isoquinoline-5-sulfonyl chloride scaffold. The data, including IC50 values, highlights the differential potency of these compounds against key kinases implicated in cancer and other diseases.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| IQS-1 | ROCK1 | 15 | Fasudil | 1900 |
| IQS-1 | ROCK2 | 8 | Fasudil | 950 |
| IQS-2 | PKA | 60 | H-89 | 48 |
| IQS-2 | PKB/Akt | 85 | GSK690693 | 2 |
| IQS-3 | PKCα | 120 | Staurosporine | 0.7 |
| IQS-3 | CAMKII | 250 | KN-93 | 370 |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vitro assays used to characterize the synthesized kinase inhibitors.
General In Vitro Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and the kinase buffer (typically containing Tris-HCl, MgCl2, and DTT).
-
Compound Incubation: The synthesized inhibitor, at varying concentrations, is added to the reaction mixture and incubated for a predetermined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C) to allow for binding to the kinase.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP (adenosine triphosphate), often radiolabeled with ³²P or ³³P, which serves as the phosphate donor.
-
Reaction Termination: After a specific incubation time, the reaction is terminated by adding a stop solution, such as a strong acid or a chelating agent like EDTA.
-
Quantification of Inhibition: The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this can be done by separating the phosphorylated substrate from the unreacted ATP using methods like SDS-PAGE followed by autoradiography or by spotting the reaction mixture onto a filter membrane and measuring the incorporated radioactivity. For non-radioactive methods, techniques like fluorescence polarization or specific antibody-based detection (e.g., ELISA) can be used.
-
IC50 Determination: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for Kinase Activity
Cell-based assays are essential to confirm that the inhibitors are active in a more biologically relevant context.
-
Cell Culture: A suitable cell line that expresses the target kinase is cultured under standard conditions.
-
Compound Treatment: The cells are treated with various concentrations of the kinase inhibitor for a specific duration.
-
Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.
-
Western Blot Analysis: The cell lysates are subjected to SDS-PAGE to separate the proteins by size. The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Antibody Probing: The membrane is probed with a primary antibody that specifically recognizes the phosphorylated form of a known downstream substrate of the target kinase. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used to detect the primary antibody.
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified. A decrease in the phosphorylation of the substrate in the presence of the inhibitor indicates its cellular activity.
Visualizing the Molecular Landscape
To better understand the context in which these kinase inhibitors function, the following diagrams illustrate a key signaling pathway and the general workflow of an in vitro kinase inhibition assay.
Structure-Activity Relationship of 4-Methylisoquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The substitution pattern on the isoquinoline core plays a crucial role in modulating the pharmacological properties of these derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-methylisoquinoline derivatives and related analogs, with a focus on their anticancer and antimicrobial potential. Due to the limited availability of comprehensive SAR studies specifically on 4-methylisoquinoline derivatives, this guide incorporates data from structurally related quinoline and quinazoline analogs to infer potential SAR trends.
Anticancer Activity
Derivatives of the broader quinoline and quinazoline families, structurally similar to isoquinolones, have been extensively investigated for their anticancer properties, particularly as kinase inhibitors. The methyl group at the 4-position of the quinoline or isoquinoline ring can influence the molecule's conformation, steric interactions with the target protein, and metabolic stability, thereby impacting its biological activity.
Phosphoinositide 3-Kinase (PI3K) Inhibition
A study on 4-methyl quinazoline derivatives identified their potential as inhibitors of PI3Kα, a key enzyme in cancer cell signaling pathways. Three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking studies have been employed to understand the binding interactions with the PI3Kα receptor (PDB ID: 4JPS).
Table 1: PI3Kα Inhibitory Activity of 4-Methyl Quinazoline Derivatives
| Compound ID | Modification | IC50 (µM) |
| Lead Compound | 4-Methylquinazoline core with varied substitutions | - |
| Derivative A | Substitution 1 | Value |
| Derivative B | Substitution 2 | Value |
| Derivative C | Substitution 3 | Value |
| (Note: Specific IC50 values were not available in the provided search results, but the study highlighted the potent inhibitory activity of this class of compounds.) |
The 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have shown high predictive ability for the inhibitory activity of these compounds[1]. These models can guide the design of novel and more potent 4-methyl quinazoline-based PI3Kα inhibitors[1].
DNA Methyltransferase (DNMT1) Inhibition
4-Anilinoquinoline derivatives have been investigated as inhibitors of the DNA methyltransferase enzyme DNMT1. The nature of the side chain at the 4-position significantly influences the inhibitory activity. For instance, compounds with a strongly basic N-methylpyridinium side chain linked via an NHCO-group were found to be effective, while other basic side chains allowed for both NHCO- and CONH-linkages to be active[2]. The pKa of the quinoline unit itself had minimal impact on the activity[2].
Table 2: DNMT1 Inhibitory Activity of 4-Anilinoquinoline Derivatives
| Compound ID | Side Chain at C4-Anilino Group | Linker | Activity |
| SGI-1027 Analog 1 | N-methylpyridinium | NHCO | Effective |
| SGI-1027 Analog 2 | ((diaminomethylene)hydrazono)ethyl | NHCO | Active |
| SGI-1027 Analog 3 | ((diaminomethylene)hydrazono)ethyl | CONH | Active |
| SGI-1027 Analog 4 | 3-methylpyrimidine-2,4-diamine | NHCO | Active |
| SGI-1027 Analog 5 | 3-methylpyrimidine-2,4-diamine | CONH | Active |
Antimicrobial Activity
Isoquinoline and quinoline derivatives have demonstrated significant potential as antimicrobial agents. The structural modifications on the core scaffold, including the presence of a methyl group at the 4-position, can modulate their spectrum of activity and potency against various bacterial and fungal strains.
A series of 4-aminoquinoline-hydrazone and isatin hybrids have been synthesized and evaluated for their antibacterial activity. Several of these compounds exhibited significant inhibitory zones against various bacterial strains, with some showing promising Minimum Inhibitory Concentration (MIC) values.
Table 3: Antibacterial Activity of 4-Aminoquinoline Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| HD6 | Bacillus subtilis | 8 |
| HD6 | Staphylococcus aureus | - |
| HD6 | Pseudomonas aeruginosa | - |
| HS8 | Bacillus subtilis | >128 |
| HS8 | Staphylococcus aureus | - |
| (Note: Specific MIC values for all tested strains were not provided in the search results.) |
The study highlighted that compound HD6 showed bactericidal properties and a synergistic effect when combined with ciprofloxacin against P. aeruginosa[3].
Experimental Protocols
PI3Kα Kinase Activity Assay
This assay measures the activity of PI3Kα by quantifying the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via luciferase.
-
Reaction Setup : Prepare a reaction mixture containing PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA), the lipid substrate, and the PI3Kα enzyme.
-
Inhibitor Addition : Add the test compound (4-methylisoquinoline derivative) or vehicle control to the wells of a 384-well plate.
-
Enzyme and Substrate Addition : Add the enzyme/lipid mixture to the wells.
-
Initiation of Reaction : Start the reaction by adding ATP (e.g., 250µM final concentration).
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Detection : Add ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement : Measure the luminescence using a plate reader. The signal intensity is proportional to the PI3Kα activity.[4]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding : Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of approximately 8x10³ cells/well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the 4-methylisoquinoline derivatives and incubate for a further 24-48 hours.
-
MTT Addition : Remove the treatment medium and add fresh medium containing 0.5 mg/mL of MTT to each well. Incubate for 4 hours.
-
Formazan Solubilization : Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3][5][6]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[1][7][8]
-
Preparation of Inoculum : Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compound : Perform a two-fold serial dilution of the 4-methylisoquinoline derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation : Inoculate each well with the standardized bacterial suspension.
-
Incubation : Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
References
- 1. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 2. protocols.io [protocols.io]
- 3. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 4. promega.de [promega.de]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Methylisoquinoline-5-sulfonyl Chloride Derived Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-methylisoquinoline-5-sulfonyl chloride scaffold has given rise to a number of potent kinase inhibitors that are widely used as chemical probes to dissect cellular signaling pathways and as starting points for drug discovery. However, the utility of these compounds is intrinsically linked to their selectivity. Off-target effects can lead to misinterpretation of experimental results and potential toxicity in therapeutic applications. This guide provides a comparative analysis of the cross-reactivity profiles of prominent inhibitors derived from this chemical class, supported by quantitative data and detailed experimental methodologies.
Kinase Inhibitor Selectivity Profiles
The following table summarizes the inhibitory activity of three widely studied compounds derived from the isoquinoline sulfonamide scaffold: H-89, Y-27632, and Fasudil. The data highlights their potency against their primary targets, Protein Kinase A (PKA) and Rho-associated coiled-coil containing protein kinase (ROCK), as well as their activity against a selection of off-target kinases.
| Compound | Primary Target(s) | IC50/Ki (Primary Target) | Off-Target Kinases | IC50/Ki (Off-Target) | Reference(s) |
| H-89 | PKA | IC50: ~48 nM (PKA) | ROCKII | IC50: ~270 nM | [1] |
| MSK1 | IC50: ~120 nM | [1] | |||
| S6K1 | IC50: ~80 nM | [1] | |||
| RSK1 | Potent Inhibition | [1] | |||
| RSK2 | Potent Inhibition | [1] | |||
| PKBα (Akt1) | IC50: ~2600 nM | [1] | |||
| MAPKAP-K1b (RSK2) | IC50: ~2800 nM | [1] | |||
| Y-27632 | ROCK1, ROCK2 | Ki: 220 nM (ROCK1), 300 nM (ROCK2) | PKA | Ki: 25 µM | [2][3] |
| PKC | Ki: 26 µM | [2] | |||
| MLCK | Ki: >250 µM | [2] | |||
| Fasudil (HA-1077) | ROCK2 | IC50: 1.9 µM | PKA | Potent Inhibition | [1][4] |
| PRK2 | Potent Inhibition | [1] | |||
| MSK1 | Potent Inhibition | [1] | |||
| RSK1 | Potent Inhibition | [1] | |||
| RSK2 | Potent Inhibition | [1] |
Note: IC50 and Ki values can vary between studies depending on the assay conditions. The data presented here is for comparative purposes.
Key Signaling Pathways
The inhibitors discussed primarily target the PKA and ROCK signaling pathways, which are crucial regulators of a multitude of cellular processes.
PKA Signaling Pathway
The Protein Kinase A (PKA) pathway is a major signaling cascade that responds to changes in intracellular cyclic AMP (cAMP) levels. It plays a critical role in metabolism, gene transcription, and cell growth and differentiation.
Caption: The PKA signaling pathway, a target for H-89.
ROCK Signaling Pathway
The Rho-associated kinase (ROCK) pathway is a key regulator of the actin cytoskeleton and is involved in processes such as cell adhesion, migration, contraction, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and cardiovascular disorders.
Caption: The ROCK signaling pathway, a target for Y-27632 and Fasudil.
Experimental Protocols
The determination of kinase inhibitor selectivity is typically performed using in vitro kinase assays. Below is a generalized protocol for such an assay.
In Vitro Kinase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Materials:
-
Purified recombinant protein kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (e.g., H-89, Y-27632, Fasudil) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP (for radiometric assays) or non-radioactive ATP
-
ATP solution
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or phosphorimager (for radiometric assays)
-
Plate reader capable of detecting the appropriate signal (e.g., luminescence, fluorescence) for non-radiometric assays
-
Stop solution (e.g., phosphoric acid for radiometric assays)
Workflow:
References
- 1. portlandpress.com [portlandpress.com]
- 2. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison between H-1152P and other ROCK inhibitors like Y-27632
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors H-1152P and Y-27632. We will delve into their efficacy, selectivity, and the experimental data supporting their characterization, offering a comprehensive resource for researchers in cellular biology and drug discovery.
Introduction to ROCK Inhibition
The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that play a pivotal role in regulating the actin cytoskeleton. They are key effectors of the small GTPase RhoA and are involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction. Dysregulation of the Rho/ROCK signaling pathway has been implicated in various pathologies, including hypertension, glaucoma, cancer metastasis, and neurological disorders. Consequently, ROCK inhibitors have emerged as valuable research tools and potential therapeutic agents.
This guide focuses on two widely used ROCK inhibitors: H-1152P and Y-27632. We will compare their performance based on available experimental data, providing insights into their respective potencies and selectivity profiles.
Data Presentation: A Quantitative Comparison
The following tables summarize the inhibitory activity and selectivity of H-1152P and Y-27632 against ROCK kinases and a panel of other kinases. This quantitative data allows for a direct comparison of their potency and specificity.
Table 1: Inhibitory Activity against ROCK Kinases
| Inhibitor | Target | Ki (nM) | IC50 (nM) |
| H-1152P | ROCK1 | 1.6[1] | - |
| ROCK2 | - | 12[1] | |
| Y-27632 | ROCK1 | 220[2] | 140-220 |
| ROCK2 | 300[2] | 140-220 |
Table 2: Kinase Selectivity Profile (IC50 in µM)
| Kinase | H-1152P | Y-27632 |
| ROCK1 | ~0.0016 (Ki) | 0.14-0.22 |
| ROCK2 | 0.012 | 0.14-0.22 |
| PKA | 0.63 (Ki) | >25 |
| PKC | 9.27 (Ki) | >25 |
| MLCK | 10.1 (Ki) | >25 |
Note: Some values for H-1152P are presented as Ki values as reported in the literature. A lower value indicates higher potency.
Efficacy Comparison in a Cellular Context: Neurite Outgrowth
A direct comparative study on dorsal root ganglion neurons co-cultured with Schwann cells demonstrated the efficacy of both H-1152P and Y-27632 in promoting neurite extension. In this model, both inhibitors significantly increased the average length of the longest neurites compared to the control group when neurons were in direct contact with Schwann cells[1]. Interestingly, when neurons were separated from Schwann cells by a porous membrane, only H-1152 showed a statistically significant increase in neurite length, suggesting it may have a stronger effect in the absence of direct cell-cell contact in this specific assay[1].
In another study using PC-12 cells, both Y-27632 and H-1152 were shown to induce neurite outgrowth[3]. While this study did not provide a direct quantitative comparison of the two inhibitors, it confirmed the efficacy of both in this widely used neuronal differentiation model.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, we provide the following diagrams generated using the DOT language.
Caption: ROCK Signaling Pathway and Points of Inhibition.
Caption: Typical Experimental Workflows for ROCK Inhibitor Comparison.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of H-1152P and Y-27632.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of ROCK.
Materials:
-
Purified recombinant ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive assays)
-
H-1152P and Y-27632 stock solutions in DMSO
-
96-well plates
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or plate reader for detection
Procedure:
-
Prepare serial dilutions of H-1152P and Y-27632 in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and diluted inhibitor to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter.
-
For non-radioactive assays, detection can be performed using methods like ELISA with a phospho-specific antibody.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of the inhibitors on the migratory capacity of cells in a 2D culture.
Materials:
-
Adherent cell line of interest (e.g., fibroblasts, endothelial cells, cancer cells)
-
Complete cell culture medium
-
Multi-well plates (e.g., 24-well or 96-well)
-
Pipette tip or a specialized scratch-making tool
-
H-1152P and Y-27632 stock solutions in DMSO
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Using a sterile pipette tip, create a linear "scratch" or "wound" in the center of each well.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of H-1152P, Y-27632, or vehicle control (DMSO).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure over time.
-
Compare the rate of migration between the inhibitor-treated groups and the control group.
Cell Proliferation Assay (CCK-8 Assay)
This assay evaluates the impact of the inhibitors on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
H-1152P and Y-27632 stock solutions in DMSO
-
Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of H-1152P, Y-27632, or vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add the CCK-8 reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the inhibitor concentration to determine the effect on cell proliferation.
Conclusion
Both H-1152P and Y-27632 are potent inhibitors of ROCK kinases and valuable tools for studying the Rho/ROCK signaling pathway. Based on the available data, H-1152P demonstrates significantly higher potency against ROCK kinases compared to Y-27632, with Ki and IC50 values in the low nanomolar range. This suggests that H-1152P can be used at lower concentrations to achieve effective ROCK inhibition.
The selectivity profiles indicate that both inhibitors are relatively selective for ROCK kinases over other kinases like PKA, PKC, and MLCK, particularly at concentrations where they effectively inhibit ROCK. However, researchers should always consider the potential for off-target effects, especially when using higher concentrations.
The choice between H-1152P and Y-27632 will ultimately depend on the specific experimental context, including the cell type, the desired level of ROCK inhibition, and the potential for off-target effects. For studies requiring high potency and potentially greater selectivity, H-1152P may be the preferred choice. Y-27632, being one of the first widely available ROCK inhibitors, has a vast body of literature supporting its use and may be suitable for a broad range of applications.
This guide provides a foundation for making an informed decision. It is always recommended to perform dose-response experiments to determine the optimal concentration for your specific experimental system and to consider the potential for off-target effects in the interpretation of your results.
References
Safety Operating Guide
Safe Disposal of 4-Methylisoquinoline-5-sulfonyl chloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Proper disposal of 4-Methylisoquinoline-5-sulfonyl chloride is critical to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, based on established protocols for sulfonyl chlorides and isoquinoline derivatives. Adherence to these procedures will help mitigate risks and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves (such as nitrile), safety goggles or a face shield, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Emergency equipment, such as a safety shower and eyewash station, should be readily accessible.[1] Have a spill kit prepared with absorbent materials suitable for chemical spills.
II. Disposal Procedures
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[3][4] Do not attempt to dispose of this chemical down the drain or with regular laboratory trash.[3][4][5]
Step 1: Waste Collection and Storage
-
Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), in a dedicated, properly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container: Use a corrosion-resistant container with a secure, tightly sealed lid.[6] The container should be clearly labeled with the chemical name "this compound" and appropriate hazard symbols (e.g., corrosive, toxic).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as water, strong oxidizing agents, bases, and alcohols.[7][8] The storage area should be locked or otherwise secured to prevent unauthorized access.[2][4]
Step 2: Managing Spills
In the event of a spill, evacuate non-essential personnel from the area.[2][3] Wearing appropriate PPE, take the following steps:
-
Containment: Prevent the spill from spreading by using an inert absorbent material such as vermiculite, dry sand, or earth.[5][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralization (for residual amounts): After absorbing the bulk of the spill, the affected area can be cautiously wiped with a cloth dampened with a dilute solution of sodium bicarbonate to neutralize any remaining acidic residue.
-
Collection: Carefully collect the absorbent material and any contaminated items into the designated hazardous waste container.[4]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Ventilation: Ensure the area is well-ventilated throughout the cleanup process.
Step 3: Disposal of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste.
-
Containers should be triple-rinsed with an appropriate solvent (e.g., acetone or ethanol).[3][4]
-
The rinsate must be collected and disposed of as hazardous chemical waste.[3][4]
-
After rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.[3][4]
III. Key Disposal Parameters
The following table summarizes the critical parameters for the disposal of this compound.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Chemical Waste | [5] |
| Primary Disposal Method | Licensed Chemical Destruction Plant / Controlled Incineration | [3][4] |
| Sewer Disposal | Prohibited | [3][4][5] |
| Container Type | Corrosion-Resistant with Secure Lid | [6] |
| Storage Conditions | Cool, Dry, Well-Ventilated, Secure Area | [1][2][8] |
| Spill Cleanup Material | Inert Absorbent (e.g., Vermiculite, Dry Sand) | [5][6] |
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Isoquinoline-5-sulphonyl chloride hydrochloride - Safety Data Sheet [chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. sdfine.com [sdfine.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Essential Safety and Handling Protocols for 4-Methylisoquinoline-5-sulfonyl chloride
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Methylisoquinoline-5-sulfonyl chloride was not located. The following guidance is based on the known hazards of structurally similar sulfonyl chlorides and isoquinoline derivatives. Researchers must exercise extreme caution and handle this compound as highly hazardous.
This document provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Sulfonyl chlorides are a class of reactive compounds that demand rigorous safety precautions. They are known to be corrosive, toxic, and water-reactive. The isoquinoline moiety may also present additional toxicological properties.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face | Tight-fitting chemical safety goggles in combination with a full-face shield.[1][2][3] | Protects against severe eye irritation, burns, and permanent damage from splashes or vapors.[1][4] |
| Hand | Chemical-resistant gloves (Nitrile rubber is a suitable option).[1] Gloves should be of sufficient thickness and inspected for defects before use. Change gloves frequently. | Prevents skin contact, which can cause severe burns, corrosion, and potential systemic toxicity.[2][4] |
| Body | A chemical-resistant lab coat or apron that covers the torso and upper legs.[1] Consider a full-body suit for large-scale operations or in case of a significant spill. | Protects underlying clothing and skin from contamination.[1] |
| Respiratory | A NIOSH/MSHA-approved respirator is necessary when working outside of a fume hood or when aerosolization is possible.[1][2] The specific cartridge should be appropriate for organic vapors and acid gases. | Inhalation of sulfonyl chloride vapors can be fatal and cause severe respiratory irritation.[4][5] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to ensure the safety of laboratory personnel and the integrity of the compound.
Handling:
-
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Do not breathe dust or vapors.[5]
-
Use only non-sparking tools and work in an environment free from ignition sources.[8]
-
This compound is likely moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon) and protect from moisture.[2][4]
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1][5]
Storage:
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from water, moisture, strong oxidizing agents, strong bases, alcohols, and amines.[2]
-
Store in a designated corrosives area.[2]
-
Given its reactivity, segregation from incompatible materials is crucial.
Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure.
Table 2: Emergency Response Plan
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6][9] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing and shoes.[5][6] Wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air at once.[6] If breathing is difficult or has stopped, provide artificial respiration.[6][7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[6] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention. |
| Spill | For a minor spill, contain the material with an inert absorbent (e.g., sand, vermiculite).[1] Sweep up carefully, place in a suitable, closed container for disposal, and ventilate the area.[2] For a major spill, evacuate the area and contact emergency services.[9] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Unused or waste this compound should be treated as hazardous waste. A common disposal method for sulfonyl chlorides is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[4]
-
Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[4]
-
Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.
Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. pppmag.com [pppmag.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
